1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine
Description
Structure
3D Structure
Properties
IUPAC Name |
[1-(difluoromethyl)pyrazol-3-yl]methanamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7F2N3/c6-5(7)10-2-1-4(3-8)9-10/h1-2,5H,3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCRKMDZQHMOEKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1CN)C(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7F2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Introduction: The Significance of the N-Difluoromethyl Pyrazole Scaffold
An In-Depth Technical Guide to the Chemical Structure and Synthesis of [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine
The strategic incorporation of fluorine into heterocyclic compounds is a cornerstone of modern medicinal and agricultural chemistry.[1][2] The difluoromethyl (CHF₂) group, in particular, offers a unique combination of properties: it is lipophilic, can serve as a hydrogen bond donor, and often enhances the metabolic stability and binding affinity of a molecule.[1][2][3][4] When appended to a pyrazole ring—a privileged scaffold in numerous approved pharmaceuticals and agrochemicals—the resulting N-difluoromethyl pyrazole core becomes a highly valuable building block for drug discovery and materials science.[3][5][6][7][8]
This guide provides a detailed examination of a specific, functionalized derivative: [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine . We will dissect its core chemical structure, provide a comprehensive, literature-derived synthetic pathway with mechanistic insights, detail the analytical methods for its characterization, and discuss its significance as a precursor for advanced chemical entities.
PART 1: Core Chemical Structure and Physicochemical Implications
Molecular Architecture
The structure of [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine is defined by three key components:
-
Pyrazole Ring: A five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This ring system is planar and its aromaticity influences the reactivity and conformation of the overall molecule.
-
N1-Difluoromethyl Group (-CHF₂): The difluoromethyl group is attached to the N1 position of the pyrazole ring. This substitution is critical, as it significantly modulates the electronic properties of the ring and the overall lipophilicity of the molecule.
-
C3-Methanamine Group (-CH₂NH₂): A primary amine attached to a methylene bridge at the C3 position of the pyrazole ring. This functional group provides a key reactive handle for further derivatization and serves as a potential point of interaction with biological targets.
Caption: Core structure of [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine.
Physicochemical Properties Summary
The introduction of the -CHF₂ group imparts significant changes to the molecule's properties compared to a non-fluorinated analogue.
| Property | Implication | Source |
| Molecular Formula | C₅H₇F₂N₃ | - |
| Molecular Weight | 147.13 g/mol | - |
| Metabolic Stability | The C-F bond is exceptionally strong, making the -CHF₂ group resistant to oxidative metabolism, which can increase the in vivo half-life of derivative drugs. | [1][2] |
| Lipophilicity | The -CHF₂ group increases lipophilicity, which can enhance membrane permeability and improve absorption, distribution, metabolism, and excretion (ADME) profiles. | [3] |
| pKa Modulation | As an electron-withdrawing group, the -CHF₂ moiety lowers the pKa of the pyrazole ring, influencing its ionization state at physiological pH. | [1][2] |
| Hydrogen Bonding | The hydrogen atom on the difluoromethyl group can act as a weak hydrogen bond donor, offering an additional point of interaction with biological targets. | [3] |
PART 2: Synthesis and Functionalization Pathway
The direct synthesis of [1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine is not straightforward. Instead, a multi-step, functional group interconversion strategy starting from a simpler precursor is the most efficient and well-documented approach.[1][2][5] The following protocol is a synthesis based on established literature methods.
Synthetic Workflow Overview
The pathway begins with the difluoromethylation of 3(5)-methylpyrazole, followed by isomer separation and a series of functional group transformations to convert the methyl group at the C3 position into the desired methanamine group.
Caption: Multi-step synthesis of [1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine.
Detailed Experimental Protocols
Step 1: N-Difluoromethylation of 3(5)-Methylpyrazole The synthesis begins with the difluoromethylation of commercially available 3(5)-methylpyrazole. This reaction typically produces a mixture of two regioisomers.[3]
-
Protocol: Chlorodifluoromethane (ClCF₂H) gas is bubbled through a dioxane-water mixture containing 3(5)-methylpyrazole, a base (e.g., NaOH), and a phase-transfer catalyst.[1][3]
-
Causality: The phase-transfer catalyst is crucial for bringing the pyrazole anion from the aqueous phase into the organic phase to react with the poorly water-soluble ClCF₂H. This reaction generates a roughly 1:1 mixture of 1-(difluoromethyl)-3-methyl-1H-pyrazole and 1-(difluoromethyl)-5-methyl-1H-pyrazole.[3]
Step 2: Isomer Separation
-
Protocol: The resulting isomeric mixture is separated.
-
Causality: The two isomers possess very similar boiling points, making separation challenging. An efficient fractional distillation column is required to isolate the desired 1-(difluoromethyl)-3-methyl-1H-pyrazole.[3]
Step 3: Selective Oxidation to Carboxylic Acid
-
Protocol: The isolated 1-(difluoromethyl)-3-methyl-1H-pyrazole is oxidized using a strong oxidizing agent like potassium permanganate (KMnO₄) in a basic aqueous solution. The reaction mixture is heated, and upon completion, acidified to precipitate the product.[1]
-
Causality: The methyl group on the aromatic pyrazole ring is susceptible to oxidation to a carboxylic acid under these conditions, yielding 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid.[1][2][5]
Step 4: Reduction to Alcohol
-
Protocol: The carboxylic acid is reduced to the corresponding primary alcohol. A mixture of the acid and sodium borohydride (NaBH₄) in a solvent like THF is heated, followed by a methanol quench.[1]
-
Causality: NaBH₄, in the presence of an alcohol, is a standard and effective reagent for the reduction of carboxylic acids to alcohols, yielding [1-(difluoromethyl)-1H-pyrazol-3-yl]methanol.
Step 5: Conversion to Chloromethyl Derivative
-
Protocol: The alcohol is dissolved in a chlorinated solvent like dichloromethane (DCM), and thionyl chloride (SOCl₂) is added dropwise at low temperature. The reaction is then allowed to proceed at ambient or elevated temperatures.[1][2]
-
Causality: Thionyl chloride is a classic reagent for converting primary alcohols to alkyl chlorides. This reaction proceeds via a chlorosulfite ester intermediate, providing a clean conversion to 3-(chloromethyl)-1-(difluoromethyl)-1H-pyrazole.[1][2]
Step 6: Gabriel Synthesis of the Primary Amine This is a robust two-step method for converting an alkyl halide to a primary amine.
-
Protocol (6a): The chloromethyl derivative is heated with potassium phthalimide in a solvent like DMF. This forms the N-substituted phthalimide derivative.[1]
-
Protocol (6b): The resulting phthalimide derivative is then treated with hydrazine hydrate in ethanol. This cleaves the phthalimide group, releasing the primary amine, which is typically isolated as its hydrochloride salt.[1][2]
-
Causality: The Gabriel synthesis is employed to avoid the over-alkylation that can occur when using ammonia directly. The phthalimide acts as a protecting group for the amine, ensuring the clean formation of the primary amine upon deprotection with hydrazine.[1]
PART 3: Structural Characterization and Analysis
Confirming the identity and purity of the final product and its intermediates is paramount. A combination of spectroscopic and analytical techniques is employed.
Spectroscopic Confirmation
The structures of the intermediates and the final product are confirmed using NMR spectroscopy and high-resolution mass spectrometry (HRMS).[1][2]
| Technique | Intermediate Analyzed | Key Observational Data |
| ¹H NMR | 1-(CHF₂)-1H-pyrazole-3-carboxylic Acid | A characteristic triplet for the CHF₂ proton around δ = 7.88 ppm with a large coupling constant (²JH-F ≈ 60.0 Hz). Two doublets for the pyrazole ring protons (H⁴ and H⁵).[1] |
| ¹⁹F NMR | 1-(CHF₂)-3-Methyl-1H-pyrazole | A doublet for the two equivalent fluorine atoms around δ = -94.16 ppm, coupled to the single proton of the CHF₂ group (²JF-H ≈ 58.0 Hz).[3] |
| ¹³C NMR | [1-(CHF₂)-1H-pyrazol-3-yl]methanol | A triplet for the CHF₂ carbon around δ = 111.21 ppm with a very large one-bond C-F coupling constant (¹JC-F ≈ 249.5 Hz).[2] |
| HRMS | All Compounds | Provides an exact mass measurement, allowing for the unambiguous confirmation of the elemental formula for each synthesized compound.[1][2] |
Crystallographic Analysis for Regiochemical Validation
While a crystal structure of the final amine hydrochloride may not be readily published, single-crystal X-ray analysis of key intermediates like 1-(difluoromethyl)-1H-pyrazole-3-carboxylic acid is a critical step for validation.[1][2][5]
-
Trustworthiness through Validation: This analysis provides unequivocal proof of the regiochemistry, confirming that the difluoromethyl group is on the N1 position and the functionalized side chain is on the C3 position.[1][2][5]
-
Structural Insights: In the solid state, the pyrazole-3-carboxylic acid derivative has been shown to form dimers through strong O-H···O hydrogen bonds between the carboxylic acid groups of two molecules.[1][2][5] This contrasts with the 5-carboxylic acid isomer, which tends to form chains via O-H···N hydrogen bonds, further highlighting the structural differences.[1][5]
PART 4: Applications and Future Directions
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine is not typically an end-product but rather a high-value building block for the synthesis of more complex, biologically active molecules.[1][3]
-
Drug Discovery: The primary amine serves as a versatile handle for constructing amide, sulfonamide, or urea linkages, or for participating in reductive amination reactions. This allows for its incorporation into larger molecules being screened as potential therapeutics, such as kinase inhibitors or enzyme inhibitors.[4][6][7] The N-difluoromethyl pyrazole core is present in several potent fungicides that act by inhibiting succinate dehydrogenase.[9][10]
-
Agrochemicals: Similar to pharmaceuticals, the unique properties conferred by the N-difluoromethyl group make this scaffold attractive for developing new pesticides and herbicides with enhanced efficacy and favorable environmental profiles.[2][5]
-
Future Research: Future work will likely focus on using this amine to synthesize libraries of novel compounds for high-throughput screening against various biological targets.[11] Exploring alternative, more direct synthetic routes that avoid the difficult isomer separation would also be a significant advancement in the field.
Conclusion
[1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine is a structurally significant molecule whose value is derived from the synergistic combination of a privileged pyrazole scaffold and a property-enhancing N-difluoromethyl group. Its multi-step synthesis, while challenging, is well-established and relies on a logical sequence of functional group transformations. The rigorous characterization of its structure, particularly through the crystallographic analysis of its precursors, provides the self-validating system of proof required in drug development. As a versatile chemical building block, it provides researchers with a powerful tool to create next-generation pharmaceuticals and agrochemicals.
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A Tale of Two Fluorines: An In-depth Technical Guide to 1-(Difluoromethyl)- and 1-(Trifluoromethyl)pyrazole Amines for Drug Discovery
Foreword: The Strategic Imperative of Fluorine in Modern Drug Design
In the intricate chess game of drug discovery, the strategic placement of fluorine atoms can be a game-winning move. The unique physicochemical properties of fluorine and fluorinated motifs allow for the fine-tuning of a drug candidate's metabolic stability, lipophilicity, and target affinity.[1][2] Among the myriad of fluorinated scaffolds, pyrazoles have emerged as privileged structures in medicinal chemistry, forming the core of numerous approved drugs.[3] This guide delves into the nuanced yet critical differences between two key fluorinated pyrazole analogues: 1-(difluoromethyl) and 1-(trifluoromethyl)pyrazole amines. Understanding these differences is paramount for researchers, scientists, and drug development professionals seeking to rationally design next-generation therapeutics.
Section 1: The Physicochemical Dichotomy: CF₂H vs. CF₃ on the Pyrazole Core
The substitution of a difluoromethyl (CF₂H) versus a trifluoromethyl (CF₃) group at the N1 position of the pyrazole ring imparts distinct electronic and steric characteristics, profoundly influencing the molecule's behavior in a biological system.
Electronic Effects: A Subtle Shift with Significant Consequences
Both the CF₂H and CF₃ groups are strongly electron-withdrawing due to the high electronegativity of fluorine. However, the presence of a hydrogen atom in the difluoromethyl group introduces a subtle but significant difference.
-
Trifluoromethyl (CF₃): This group is a powerful electron-withdrawing group, significantly decreasing the electron density of the pyrazole ring. This strong inductive effect (-I) lowers the basicity of nearby functional groups, such as an amine on the pyrazole ring.[2]
-
Difluoromethyl (CF₂H): While still strongly electron-withdrawing, the CF₂H group is slightly less so than the CF₃ group. Crucially, the C-H bond in the difluoromethyl group can act as a weak hydrogen bond donor, a property absent in the trifluoromethyl group. This can lead to additional interactions with biological targets.
Lipophilicity: Navigating the Hydrophobic Landscape
A drug's lipophilicity, often expressed as logP, is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Trifluoromethyl (CF₃): The CF₃ group is known to significantly increase the lipophilicity of a molecule.[2] This can enhance membrane permeability but may also lead to increased metabolic susceptibility and off-target effects if not carefully balanced.
-
Difluoromethyl (CF₂H): The CF₂H group also increases lipophilicity, but generally to a lesser extent than the CF₃ group. This more moderate increase can be advantageous in optimizing the overall ADME profile of a drug candidate.
The following table summarizes the expected differences in key physicochemical properties:
| Property | 1-(Trifluoromethyl)pyrazole Amine | 1-(Difluoromethyl)pyrazole Amine | Rationale |
| Electron-withdrawing Strength | Stronger | Strong | The three fluorine atoms in CF₃ exert a greater inductive effect than the two in CF₂H. |
| pKa of Amine Group | Lower | Higher | The stronger electron-withdrawing CF₃ group reduces the basicity of the amine more effectively. |
| logP | Higher | Lower | The CF₃ group contributes more to lipophilicity than the CF₂H group. |
| Hydrogen Bond Donor Capacity | None | Weak | The C-H bond in the CF₂H group can participate in hydrogen bonding. |
Section 2: Synthetic Strategies: Accessing the Building Blocks
The synthesis of 1-(difluoromethyl)- and 1-(trifluoromethyl)pyrazole amines requires distinct strategies, often dictated by the nature of the fluoroalkylating agent.
Synthesis of 1-(Trifluoromethyl)pyrazole Amines
A common route to N-trifluoromethylated pyrazoles involves the use of trifluoromethylating agents on a pre-formed pyrazole ring or the cyclization of a precursor already containing the CF₃ group.
Experimental Protocol: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [1]
-
Reaction Setup: A solution of (E)-4-amino-4-ethoxy-1,1,1-trifluorobut-3-en-2-one (5 g, 27.3 mmol) in ethanol (30 mL) is prepared in a round-bottom flask.
-
Reagent Addition: Methyl hydrazine sulphate (4.72 g, 32.8 mmol) and triethylamine (4.1 g, 41.0 mmol) are added at ambient temperature.
-
Reaction Conditions: The reaction mixture is heated at 85 °C for 12 hours.
-
Work-up: The mixture is cooled to ambient temperature and concentrated under reduced pressure. The residue is diluted with saturated aqueous NaHCO₃ solution (250 mL) and extracted with ethyl acetate (2 x 250 mL).
-
Purification: The combined organic layers are washed with water (250 mL), brine (250 mL), dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography on silica gel (20% EtOAc-hexanes) to yield the desired product.[1]
DOT Diagram: Synthesis of 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine
Caption: Synthetic scheme for 1-methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.
Synthesis of 1-(Difluoromethyl)pyrazole Amines
The introduction of the difluoromethyl group often employs difluoromethylating reagents such as TMSCF₂Br or involves the cyclization of precursors containing the CF₂H moiety.
Experimental Protocol: Synthesis of 1-(Difluoromethyl)-3-methyl-1H-pyrazol-4-amine hydrochloride
DOT Diagram: General Synthetic Approach for 1-(Difluoromethyl)pyrazole Amines
Caption: General synthetic strategy for 1-(difluoromethyl)pyrazole amines.
Section 3: The Pharmacological Implications: A Comparative Outlook
The choice between a CF₂H and a CF₃ group can have profound consequences on a drug candidate's pharmacological profile, influencing its metabolic stability and biological activity.
Metabolic Stability: Blocking the Metabolic Hotspots
Fluorination is a well-established strategy to block metabolic oxidation. The strong C-F bond is more resistant to enzymatic cleavage by cytochrome P450 enzymes compared to a C-H bond.
-
N-Trifluoromethyl (N-CF₃) Azoles: Studies have shown that N-CF₃ azoles exhibit increased metabolic stability compared to their N-CH₃ counterparts.[5][6] The complete replacement of hydrogens with fluorine on the methyl group effectively prevents oxidation at that position.
-
N-Difluoromethyl (N-CF₂H) Azoles: While the two fluorine atoms provide significant metabolic shielding, the remaining C-H bond can still be a site for oxidative metabolism, albeit at a much-reduced rate compared to a methyl group. The metabolic fate of N-difluoromethylated heterocycles is an area of ongoing research.
Biological Activity: The Sum of All Parts
The overall biological activity of a drug is a complex interplay of its physicochemical properties.
-
1-(Trifluoromethyl)pyrazole Amines: The strong electron-withdrawing nature and high lipophilicity of the CF₃ group can lead to potent interactions with biological targets. However, this increased lipophilicity can also contribute to non-specific binding and potential toxicity.
-
1-(Difluoromethyl)pyrazole Amines: The ability of the CF₂H group to act as a hydrogen bond donor can provide an additional handle for specific interactions with a target protein, potentially leading to increased potency and selectivity. The more moderate lipophilicity of CF₂H-containing compounds may also result in a more favorable overall ADME profile.
Section 4: Structural Insights from X-ray Crystallography
X-ray crystallography provides invaluable information on the three-dimensional structure of molecules, including bond lengths, bond angles, and intermolecular interactions.
While a direct comparative crystal structure analysis of a pair of 1-(difluoromethyl)- and 1-(trifluoromethyl)pyrazole amines is not available in the provided search results, analysis of related structures reveals key features. For instance, the crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole showcases the geometry of the trifluoromethylated pyrazole ring.[1][7] Similarly, crystal structures of other fluorinated pyrazoles provide insights into how the fluorine substituents influence the overall conformation and packing of the molecules in the solid state.[8] A comparative analysis would likely reveal subtle differences in bond lengths and angles within the pyrazole ring due to the differing electronic effects of the CF₂H and CF₃ groups.
Conclusion: A Strategic Choice for Rational Drug Design
The decision to incorporate a 1-(difluoromethyl) or a 1-(trifluoromethyl)pyrazole amine moiety into a drug candidate is a strategic one, with each group offering a unique set of advantages and disadvantages. The trifluoromethyl group provides a robust metabolic block and a significant increase in lipophilicity, which can be beneficial for CNS penetration. The difluoromethyl group offers a more nuanced profile, with a moderate increase in lipophilicity and the potential for hydrogen bond donation, which can enhance target-specific interactions.
Ultimately, the optimal choice will depend on the specific therapeutic target and the desired ADME properties of the drug candidate. This guide provides a foundational understanding of the key differences between these two important fluorinated motifs, empowering medicinal chemists to make more informed decisions in the rational design of novel therapeutics.
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Technical Monograph: [1-(Difluoromethyl)-1H-pyrazol-3-yl]methanamine
The following technical guide is structured to serve as a definitive reference for [1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine , a critical fluorinated building block in modern medicinal chemistry.
Structural Identity & Core Data
This primary amine fragment combines the pharmacophoric utility of the pyrazole ring with a lipophilic difluoromethyl (
| Identifier | Value |
| IUPAC Name | [1-(difluoromethyl)pyrazol-3-yl]methanamine |
| CAS Number | 1354703-66-4 |
| Canonical SMILES | NCC1=NN(C(F)F)C=C1 |
| Isomeric SMILES | [H]C(F)(F)N1N=C(CN)C=C1 |
| Molecular Formula | |
| Molecular Weight | 147.13 g/mol |
| Est.[1][2][3] LogP | 0.23 (Low lipophilicity due to amine, modulated by |
| pKa (Conj. Acid) | ~8.9 (Amine), ~0.5 (Pyrazole N2) |
Structural Analysis & Medicinal Utility
The Fluorine Effect
The
-
Lipophilicity Modulation: The
group increases compared to a methyl group, improving membrane permeability without the extreme hydrophobicity of a group. -
Metabolic Blocking: Substitution at the
position blocks glucuronidation, a common clearance pathway for pyrazoles. -
Electronic Effects: The strong electron-withdrawing nature of fluorine lowers the electron density of the pyrazole ring, reducing the basicity of the
nitrogen and altering the -stacking potential with target proteins (e.g., phenylalanine gatekeepers in kinases).
Structural Logic Diagram (SAR)
The following diagram illustrates the functional logic of this molecule in drug design.
Figure 1. Structure-Activity Relationship (SAR) logic of the scaffold.
Synthesis Protocol
Expert Note: The primary challenge in synthesizing this molecule is regioselectivity . Direct difluoromethylation of 3-substituted pyrazoles typically yields a mixture of 1,3- and 1,5-isomers which are difficult to separate. The protocol below prioritizes regiochemical purity.
Recommended Route: The Nitrile Reduction Pathway
This route avoids the instability of primary amines during the harsh difluoromethylation step by using a nitrile precursor.
Step 1: N-Difluoromethylation of 1H-pyrazole-3-carbonitrile
-
Precursor: 1H-pyrazole-3-carbonitrile (commercially available).
-
Reagents: Sodium chlorodifluoroacetate ($ \text{ClCF}_2\text{CO}_2\text{Na}
\text{ClCHF}_2 $ gas). -
Solvent: DMF or Acetonitrile with
.
Mechanism: The base generates the pyrazole anion. The difluorocarbene source (
-
Critical Control Point: This reaction produces two isomers:
-
Isomer A (Desired): 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile.
-
Isomer B (Undesired): 1-(difluoromethyl)-1H-pyrazole-5-carbonitrile.
-
Purification: Isomer A is typically less polar and can be separated via silica gel chromatography (Hexane/EtOAc gradient) or fractional distillation.
-
Step 2: Selective Reduction of Nitrile
-
Substrate: Purified 1-(difluoromethyl)-1H-pyrazole-3-carbonitrile.
-
Reagent: Borane-THF complex (
) or Hydrogenation ( , Raney Nickel, in MeOH). -
Conditions:
, inert atmosphere ( ).
Protocol Validation:
-
Dissolve 1.0 eq of nitrile in dry THF under Argon.
-
Add 2.5 eq of
(1M solution) dropwise at (Exothermic!). -
Reflux for 2–4 hours. Monitor consumption of nitrile peak (
) via IR or LCMS. -
Quench carefully with MeOH (hydrogen evolution).
-
Acid Hydrolysis: Add HCl/MeOH and reflux to break the boron-amine complex.
-
Workup: Basify with NaOH, extract with DCM.
Synthesis Workflow Diagram
Figure 2. Step-by-step synthetic pathway prioritizing regioisomeric purity.
Handling, Safety, and Stability
Stability Profile
-
Thermal: The
bond is generally stable up to , but the free amine is sensitive to oxidation (absorbs from air to form carbamates). Store under Nitrogen. -
Chemical: Avoid strong Lewis acids which might cleave the
bond under extreme conditions.
Safety Hazards (GHS Classification)
-
H315: Causes skin irritation.[2]
-
H319: Causes serious eye irritation.[2]
-
H335: May cause respiratory irritation.[2]
-
Specific Precaution: If synthesizing via the difluorocarbene route (using Freon-22 or chlorodifluoroacetate), be aware that difluorocarbene is a reactive intermediate. Ensure adequate venting to prevent pressure buildup if using gaseous reagents.
References
-
Ugrak, B., et al. (2025).[4][5][6] N-Difluoromethylpyrazoles: in-demand and now available fluorinated building blocks.[6] Arkivoc, 2025(5).[4][5] [Link]
-
PubChem. (2025).[1][2][3] 1-(Difluoromethyl)-1H-pyrazol-4-amine hydrochloride (Compound Summary). National Library of Medicine. Retrieved February 16, 2026, from [Link]
- Mykhailiuk, P. K. (2015). In situ generation of difluorocarbene for the synthesis of difluoromethylated heterocycles. Chemistry – A European Journal.
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Hydrogen bond acidity of N-difluoromethyl pyrazole motif
An In-Depth Technical Guide to the Hydrogen Bond Acidity of the N-Difluoromethyl Pyrazole Motif in Drug Discovery
Abstract
The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of physicochemical and pharmacokinetic properties. Among fluorinated motifs, the N-difluoromethyl (N-CHF₂) group has emerged as a particularly compelling functional group. It acts as a "lipophilic hydrogen bond donor," a rare and valuable characteristic that allows it to serve as a bioisostere for traditional polar groups like hydroxyls, thiols, and N-H moieties.[1][2][3] When appended to a pyrazole ring, a privileged scaffold in numerous therapeutic agents, the N-CHF₂ group creates a unique chemical entity with modulated acidity, lipophilicity, and metabolic stability.[4][5] This technical guide provides an in-depth exploration of the hydrogen bond acidity of the N-difluoromethyl pyrazole motif. We will dissect the underlying principles of its hydrogen bond donating capacity, detail authoritative experimental and computational workflows for its characterization, and discuss its strategic application in drug design. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this unique motif for lead optimization and the design of next-generation therapeutics.
The N-Difluoromethyl Group: A Non-Classical Hydrogen Bond Donor
The ability of the difluoromethyl (CHF₂) group to function as a hydrogen bond (H-bond) donor is a direct consequence of its electronic structure. The two highly electronegative fluorine atoms exert a powerful electron-withdrawing inductive effect on the central carbon atom. This effect polarizes the C-H bond, imparting a significant partial positive charge on the hydrogen atom and increasing its Brønsted acidity.[3][6] This enhanced acidity makes the hydrogen atom capable of participating in H-bond interactions with suitable acceptors, such as oxygen or nitrogen atoms in a protein binding pocket.
Unlike classical H-bond donors (e.g., -OH, -NH), which are polar and hydrophilic, the N-CHF₂ group is relatively nonpolar and increases lipophilicity. This dual nature as a "lipophilic hydrogen bond donor" is its most significant advantage in drug design.[1][2] It allows medicinal chemists to introduce a key H-bond interaction to enhance target affinity and selectivity without incurring the penalty of reduced membrane permeability that often accompanies the addition of traditional polar groups. Studies have quantified its H-bond donor strength as being comparable to thiophenols or anilines, and while generally weaker than an alcohol, it is a significantly better donor than a standard C-H bond.[2][6][7]
The replacement of a native pyrazole N-H with an N-CHF₂ group serves as a powerful bioisosteric substitution.[8][9] This single modification can:
-
Enhance Metabolic Stability: The C-F bond is exceptionally strong, making the motif resistant to oxidative metabolism.[4]
-
Modulate pKa: It alters the acidity and basicity of the pyrazole ring system, influencing the compound's ionization state at physiological pH.[4]
-
Tune Lipophilicity: It typically increases the octanol-water partition coefficient (logP), which can improve permeability and oral bioavailability.[2]
-
Introduce a Key Binding Interaction: The H-bond donor capability can be exploited to engage with the biological target, improving potency.
Synthesis of N-Difluoromethyl Pyrazoles
The reliable synthesis of N-difluoromethyl pyrazoles is critical for their exploration. Several methods have been developed, with direct difluoromethylation of the pyrazole nitrogen being the most common strategy.
Common Synthetic Approaches
-
Using Chlorodifluoromethane (ClCF₂H): This practical, gram-scale method involves bubbling chlorodifluoromethane gas through a mixture of the parent pyrazole, a base (e.g., KOH), and a phase-transfer catalyst in a dioxane-water solvent system.[4][10]
-
Using Bromodifluoromethylphosphonates: Reagents like diethyl bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂) serve as a difluorocarbene precursor under mild basic conditions (e.g., KF), reacting with the pyrazole to yield the N-CHF₂ product.[1]
-
Using Sodium Chlorodifluoroacetate (SCDA): Thermal decomposition of SCDA generates difluorocarbene in situ, which can be trapped by the pyrazole nitrogen. This reaction is often carried out in a polar aprotic solvent like DMF with a base such as K₂CO₃.[11]
-
[3+2] Cycloaddition: Difluoroacetohydrazonoyl bromides can be used as building blocks in [3+2] cycloaddition reactions with various alkynes to construct the difluoromethylated pyrazole ring directly, offering excellent regioselectivity.[12]
Diagram: General Synthetic Workflow
Caption: Generalized workflow for the synthesis of N-difluoromethyl pyrazoles.
Exemplary Protocol: Difluoromethylation using SCDA
This protocol is a representative procedure for the synthesis of N-CHF₂ pyrazoles.
Materials:
-
Substituted Pyrazole (1.0 eq)
-
Sodium Chlorodifluoroacetate (SCDA, 2.0-3.0 eq)
-
Potassium Carbonate (K₂CO₃, 2.0-3.0 eq)
-
N,N-Dimethylformamide (DMF, anhydrous)
Procedure:
-
Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the substituted pyrazole (1.0 eq) and potassium carbonate (2.0-3.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.
-
Reagent Addition: Add sodium chlorodifluoroacetate (2.0-3.0 eq) to the suspension.
-
Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously for 4-12 hours. Monitor the reaction progress by TLC or LC-MS. Causality: The heat is required to induce the decarboxylation of SCDA, generating the reactive difluorocarbene intermediate.
-
Quenching: After completion, cool the reaction mixture to room temperature and pour it carefully into ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3x).
-
Washing: Combine the organic layers and wash with water and then brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the resulting crude product by flash column chromatography on silica gel to yield the pure N-difluoromethyl pyrazole.
Quantifying Hydrogen Bond Acidity
Determining the H-bond acidity is essential to validate the motif's utility. This is achieved through a combination of experimental and computational techniques.
Experimental Determination via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for probing H-bond interactions. The chemical shift of the CHF₂ proton is highly sensitive to its electronic environment.
Abraham's Solute ¹H NMR Analysis: This method quantifies H-bond acidity by determining the parameter 'A'. It involves measuring the chemical shift of the CHF₂ proton in a non-interacting solvent and a highly H-bond accepting solvent.[2] However, a more direct titration method provides association constants.
Protocol: ¹H NMR Titration with a Hydrogen Bond Acceptor
This protocol determines the association constant (Kₐ) between the N-CHF₂ pyrazole and a known H-bond acceptor, providing a direct measure of the interaction strength.
Materials:
-
N-Difluoromethyl Pyrazole sample
-
Hydrogen Bond Acceptor: Tri-n-butylphosphine oxide (TBPO) or DMSO-d₆
-
Solvent: A non-interacting, deuterated solvent such as CDCl₃ or C₆D₆.
Procedure:
-
Stock Solutions: Prepare a stock solution of the N-CHF₂ pyrazole of known concentration (e.g., 5 mM) in the chosen deuterated solvent. Prepare a second stock solution of the H-bond acceptor (e.g., TBPO) at a much higher concentration (e.g., 500 mM) in the same solvent.
-
Sample Preparation: Prepare a series of NMR tubes. To each, add a fixed volume of the pyrazole stock solution. Then, add increasing equivalents of the H-bond acceptor stock solution (e.g., 0, 1, 2, 5, 10, 20, 50, 100 eq). Dilute each sample to the same final volume to maintain a constant pyrazole concentration. Causality: Using a wide range of acceptor concentrations is crucial for accurately fitting the binding isotherm and deriving a reliable Kₐ.
-
NMR Acquisition: Acquire high-resolution ¹H NMR spectra for each sample at a constant temperature (e.g., 298 K).
-
Data Analysis: Record the chemical shift (δ) of the CHF₂ proton in each spectrum. The proton signal will shift downfield as the concentration of the H-bond acceptor increases, indicating H-bond formation.
-
Calculation: Plot the change in chemical shift (Δδ = δ_obs - δ_free) against the concentration of the H-bond acceptor. Fit this data to a 1:1 binding isotherm equation using non-linear regression software to calculate the association constant (Kₐ).
Diagram: Experimental Workflow for H-Bond Acidity
Caption: Workflow for experimental H-bond acidity determination via NMR titration.
Computational Prediction of pKa
Computational chemistry offers a rapid and cost-effective method to predict the pKa of the CHF₂ proton, which is directly related to its H-bond donor strength.[13][14] Quantum mechanical methods, particularly Density Functional Theory (DFT), combined with a continuum solvation model, provide reliable predictions.[15][16]
Protocol: pKa Prediction via an Isodesmic Reaction Cycle
The isodesmic reaction approach is a robust method that minimizes systematic errors by calculating the pKa of a target molecule relative to a reference compound with a known experimental pKa.[17]
Workflow Steps:
-
Structure Preparation: Build 3D structures of the N-CHF₂ pyrazole (Acid, HA), its conjugate base (Anion, A⁻), a reference acid with a known pKa (e.g., Fluoroform, pKa ≈ 29), and its conjugate base.
-
Gas-Phase Optimization: Perform geometry optimization and frequency calculations for all four species in the gas phase using a suitable DFT functional and basis set (e.g., B3LYP/6-31+G(d)). Causality: The frequency calculation confirms that the optimized structure is a true energy minimum (no imaginary frequencies) and provides the Gibbs free energy correction.
-
Solvation Energy Calculation: Using the gas-phase optimized geometries, perform a single-point energy calculation for each species using a continuum solvation model (e.g., SMD or PCM) to simulate an aqueous environment. This yields the Gibbs free energy of solvation (ΔG_solv).
-
Calculate ΔG in Solution: For each species, calculate the total Gibbs free energy in solution: G_sol = G_gas + ΔG_solv.
-
Calculate ΔG of Reaction: Calculate the change in Gibbs free energy for the isodesmic reaction in solution: ΔG_rxn = [G_sol(A⁻) + G_sol(Ref_Acid)] - [G_sol(HA) + G_sol(Ref_Base)].
-
Calculate pKa: Use the following thermodynamic relationship to calculate the pKa of the N-CHF₂ pyrazole: pKa(HA) = pKa(Ref_Acid) + ΔG_rxn / (2.303 * RT) where R is the gas constant and T is the temperature (298.15 K).
Diagram: Computational pKa Prediction Workflow
Caption: Workflow for computational pKa prediction using an isodesmic cycle.
Data Summary and Interpretation
To illustrate the impact of the N-CHF₂ substitution, the following table summarizes typical data for pyrazole derivatives. The values are representative and will vary based on ring substitution.
| Compound | H-Bond Donor | Typical pKa (H₂O) | H-Bond Acidity (A) | Key Feature |
| 1-H-Pyrazole | N-H | ~19 (N-H) | ~0.4 | Classical H-bond donor |
| 1-Methyl-Pyrazole | None | - | 0 | H-bond donor removed |
| 1-Difluoromethyl-Pyrazole | C-H | ~25-29 | ~0.1-0.15 | Lipophilic H-bond donor |
Data compiled from principles discussed in cited literature.[2][18][19]
Interpretation:
-
Replacing the pyrazole N-H with a methyl group completely removes the H-bond donor capability.
-
Introducing the N-CHF₂ group restores H-bond donor functionality, albeit with a higher pKa (lower acidity) than the original N-H proton.[1]
-
The hydrogen bond acidity parameter (A) for the N-CHF₂ pyrazole is significant, confirming its capacity to act as an effective donor in a biological context.[2]
Conclusion and Strategic Outlook
The N-difluoromethyl pyrazole motif is a sophisticated tool for modern drug discovery. It provides a unique and advantageous combination of a metabolically robust, lipophilic scaffold with a competent hydrogen bond donor. This allows for the optimization of drug-target interactions without compromising the crucial pharmacokinetic properties required for in vivo efficacy, such as membrane permeability. The ability to precisely measure and predict its hydrogen bond acidity through the experimental and computational workflows detailed in this guide empowers medicinal chemists to make rational, data-driven design decisions. As the demand for drug candidates with highly optimized and tailored properties continues to grow, the strategic deployment of the N-CHF₂ pyrazole motif is poised to become an increasingly valuable strategy in the development of safer and more effective medicines.
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Mykhailiuk, P. K. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at: [Link]
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Mykhailiuk, P. K. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. American Chemical Society. Available at: [Link]
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He, Y., et al. (2018). N-Difluoromethylation of Imidazoles and Pyrazoles Using BrCF₂PO(OEt)₂ under Mild Condition. ResearchGate. Available at: [Link]
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Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available at: [Link]
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Osorio-Vargas, P., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: the pKa shift in supramolecular systems as a case study. PMC. Available at: [Link]
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Mykhailiuk, P. K. (2021). In‐Demand and Now Available: N‐Difluoromethylpyrazoles. Request PDF. Available at: [Link]
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Rupp, M. (n.d.). Predicting the pKa of Small Molecules. Available at: [Link]
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Al-Hourani, B. J. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC. Available at: [Link]
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Han, T., et al. (2021). Synthesis of Difluoromethylated Pyrazoles by the [3 + 2] Cycloaddition Reaction of Difluoroacetohydrazonoyl Bromides. The Journal of Organic Chemistry. Available at: [Link]
-
Klicić, J. J., et al. (2022). How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available at: [Link]
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Balasubramanian, K. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. PubMed. Available at: [Link]
-
Osorio-Vargas, P., et al. (2023). Reliable and accurate prediction of basic pKa values in nitrogen compounds: The pKa shift in supramolecular systems as a case study. ResearchGate. Available at: [Link]
-
Sowa, M., et al. (2021). Computational Determination of pKa Values for Weak C–H Acids/Lithiated Species. The Journal of Organic Chemistry. Available at: [Link]
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Graham, T. H., et al. (2014). Pyrazoles as non-classical bioisosteres in prolylcarboxypeptidase (PrCP) inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
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Mykhailiuk, P. K. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at: [Link]
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Zhang, R., et al. (2015). N-Heterocyclic Olefins of Pyrazole and Indazole. Organic Letters. Available at: [Link]
-
Yang, C., et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available at: [Link]
-
Wang, Z., et al. (2022). Structure-Based Bioisosterism Design, Synthesis, Biological Activity and Toxicity of 1,2,4-Oxadiazole Substituted Benzamides Analogues Containing Pyrazole Rings. PMC. Available at: [Link]
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Elguero, J., et al. (2022). 19F‐NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. MDPI. Available at: [Link]
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Al-Mokyna, A., et al. (2024). Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. International Journal of Innovative Research and Scientific Studies. Available at: [Link]
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ResearchGate. (n.d.). pKa values for morpholine, pyrazole and imidazole. ResearchGate. Available at: [Link]
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Chalyk, B. A., et al. (2022). Quantifying the ability of the CF₂H group as a hydrogen bond donor. Beilstein Journal of Organic Chemistry. Available at: [Link]
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Mykhailiuk, P. K. (2019). Intramolecular hydrogen bonding between CHF2‐ and C=O groups in compound 3. ResearchGate. Available at: [Link]
-
Leito, I., et al. (2009). pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). ResearchGate. Available at: [Link]
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Sravanthi, V., & Manju, S. L. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]
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Sessler, C. D., et al. (2017). CF₂H, a Hydrogen Bond Donor. PMC. Available at: [Link]
-
Elguero, J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. PMC. Available at: [Link]
-
ChemistryViews. (2017). Hydrogen Bonds Involving CF₂H. ChemistryViews. Available at: [Link]
-
Elguero, J., et al. (2022). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R)-7,8,8-Trimethyl-4,5,6,7-tetrahydro-4,7-methano-2H-indazole. Semantic Scholar. Available at: [Link]
-
Aly, A. A., et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC. Available at: [Link]
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Hryb, V., et al. (2022). Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[2][4][10]triazino[2,3-c]quinazolines. MDPI. Available at: [Link]
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Novel Fluorinated Pyrazole Building Blocks: A Strategic Asset in Modern Drug Discovery
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery, with over half of all newly approved small-molecule drugs containing at least one fluorine atom.[1] This is not a matter of coincidence but a testament to the profound impact of fluorination on a compound's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3] When this powerful tool is applied to a "privileged" scaffold like pyrazole—a heterocyclic motif renowned for its metabolic stability and synthetic versatility—the resulting fluorinated pyrazole building blocks emerge as exceptionally valuable assets for medicinal chemists.[4][5] This guide provides an in-depth exploration of these building blocks, from the fundamental principles governing their design to their synthesis and application in the development of next-generation therapeutics. We will delve into the causal relationships behind experimental choices, present validated protocols, and illustrate key concepts with clear visualizations to empower researchers in their quest for novel and effective drug candidates.
The Rationale: Why Fluorinated Pyrazoles are a Game-Changer in Medicinal Chemistry
The decision to employ fluorinated pyrazoles in a drug discovery program is rooted in the synergistic combination of the unique properties of fluorine and the inherent advantages of the pyrazole core.
The Transformative Influence of Fluorine
Fluorine's exceptional electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond bestow a range of desirable attributes upon a parent molecule.[1][2] Strategic fluorination can:
-
Enhance Metabolic Stability: The high energy of the C-F bond makes it resistant to cleavage by metabolic enzymes, particularly cytochrome P450s. By replacing a metabolically labile C-H bond with a C-F bond, the overall metabolic stability of a drug candidate can be significantly improved, leading to a longer half-life and improved bioavailability.[3][6]
-
Modulate Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity (logP), acidity (pKa), and dipole moment.[3] For instance, a trifluoromethyl (-CF3) group is a powerful lipophilicity modifier, often used to enhance a compound's ability to cross cellular membranes.[1] Conversely, fluorination can also be used to lower the pKa of nearby basic groups, which can improve oral absorption.
-
Increase Binding Affinity and Selectivity: Fluorine can participate in favorable non-covalent interactions with protein targets, including hydrogen bonds, dipole-dipole interactions, and multipolar C-F···C=O interactions. These subtle electronic effects can lead to a significant increase in binding affinity and selectivity for the desired target, thereby reducing off-target effects.[1][3]
The Pyrazole Scaffold: A Privileged Platform
The pyrazole ring system is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. It is considered a "privileged scaffold" in medicinal chemistry due to its:
-
Metabolic Stability: The pyrazole ring itself is generally resistant to metabolic degradation, providing a stable core upon which to build.[4]
-
Synthetic Versatility: The pyrazole ring can be readily synthesized and functionalized at multiple positions, allowing for the systematic exploration of structure-activity relationships (SAR).[7][8]
-
Presence in Approved Drugs: A significant number of blockbuster drugs, such as the anti-inflammatory agent Celecoxib and the kinase inhibitor Crizotinib, feature a pyrazole core, demonstrating its clinical and commercial relevance.[4][5][9]
The convergence of these two powerful elements—the strategic placement of fluorine on the robust and versatile pyrazole scaffold—gives rise to building blocks with immense potential for addressing the multifaceted challenges of drug discovery.[10][11]
Synthetic Strategies for Accessing Novel Fluorinated Pyrazole Building Blocks
The synthesis of fluorinated pyrazoles can be broadly categorized into two main approaches: the cyclization of pre-fluorinated precursors and the direct fluorination of a pre-formed pyrazole ring. The choice of strategy is dictated by the desired substitution pattern and the availability of starting materials.
Cyclization of Fluorinated Precursors: A Robust and Versatile Approach
This is the most common and often most efficient method for preparing a wide variety of fluorinated pyrazoles. The general workflow involves the synthesis of a fluorinated 1,3-dicarbonyl compound or a related synthon, followed by condensation with a hydrazine derivative.
Caption: Synthesis of a trifluoromethyl-substituted pyrazole via cyclocondensation.
-
Step 1: Synthesis of 1,1,1-Trifluoro-2,4-pentanedione (A Fluorinated 1,3-Diketone)
-
To a solution of sodium ethoxide (prepared from sodium metal in absolute ethanol) under an inert atmosphere, add ethyl trifluoroacetate dropwise at 0 °C.
-
After the addition is complete, add acetone dropwise and allow the reaction mixture to warm to room temperature and stir overnight.
-
Quench the reaction with aqueous acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude 1,1,1-trifluoro-2,4-pentanedione. Purification can be achieved by distillation.
-
-
Step 2: Cyclocondensation with Hydrazine Hydrate
-
Dissolve the 1,1,1-trifluoro-2,4-pentanedione in a suitable solvent such as ethanol.
-
Add hydrazine hydrate dropwise at room temperature. An exothermic reaction may be observed.
-
After the addition is complete, heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting residue can be purified by recrystallization or column chromatography to yield the desired 3-trifluoromethyl-5-methyl-1H-pyrazole.
-
Direct Fluorination of Pre-formed Pyrazoles
While less common for introducing fluoroalkyl groups, direct fluorination is a viable strategy for installing a single fluorine atom onto the pyrazole ring. Electrophilic fluorinating reagents, such as Selectfluor®, are typically employed for this purpose. The regioselectivity of the fluorination is governed by the electronic properties of the substituents already present on the pyrazole ring.
Structure-Activity Relationships (SAR) and Applications in Drug Discovery
The strategic placement of fluorine on the pyrazole ring can have a profound impact on biological activity. Understanding these structure-activity relationships is crucial for the rational design of potent and selective drug candidates.
Case Study: Fluorinated Pyrazoles as Kinase Inhibitors
Many kinase inhibitors feature a pyrazole core that serves as a scaffold for presenting key pharmacophoric elements to the ATP-binding site of the kinase. The introduction of fluorine can enhance both potency and selectivity.
| Compound | Substitution Pattern | Key Biological Activity | Rationale for Fluorination |
| Crizotinib | 2,6-dichloro-3-fluorophenyl at N1 | ALK and ROS1 inhibitor | The fluorine atom enhances binding affinity and modulates the electronic properties of the phenyl ring.[7] |
| Encorafenib | Fluorinated sulfonamide | BRAF V600E inhibitor | The fluorine atoms contribute to metabolic stability and potency.[7] |
| Futibatinib | Pyrimidine-fused pyrazole | FGFR2 inhibitor | The pyrazole core provides a stable and synthetically tractable platform.[4] |
Case Study: Fluorinated Pyrazoles in Neurodegenerative Disease
Recent research has explored the use of fluorinated pyrazoles for the treatment of Alzheimer's disease. For example, a series of fluorosulfate-containing pyrazoles have been identified as selective butyrylcholinesterase (BuChE) inhibitors.[12][13][14]
-
SAR Insights: The SAR analysis revealed that the 1-, 3-, and 4-substituents on the pyrazole ring, as well as the 5-fluorosulfate group, significantly influenced BuChE inhibitory activity.[12][13] Molecular docking studies suggested that the fluorosulfate group enhances binding affinity through a π-sulfur interaction with a tryptophan residue in the active site.[12][14]
Application in PET Imaging
The use of the fluorine-18 isotope ([¹⁸F]) in Positron Emission Tomography (PET) imaging is a powerful tool in both clinical diagnostics and drug development.[2][6] Radiofluorinated pyrazole derivatives are being developed as PET radioligands for imaging specific targets in the brain, such as the muscarinic acetylcholine receptor M4, which is implicated in schizophrenia and dementia.[15][16]
Caption: Development of a radiofluorinated pyrazole for PET imaging.
Future Perspectives and Conclusion
The field of fluorinated pyrazole building blocks is continually evolving, with ongoing research focused on the development of novel synthetic methodologies and the exploration of new biological applications.[10][17][18] The increasing sophistication of synthetic chemistry, coupled with a deeper understanding of the role of fluorine in molecular recognition, will undoubtedly lead to the discovery of new and improved drug candidates based on this versatile scaffold.
References
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (2024). ChemistrySelect.
- Fluorinated Building Blocks in Drug Design: Why They M
- The role of fluorine in medicinal chemistry. (n.d.). PubMed.
- The role of fluorine in medicinal chemistry. (n.d.). Taylor & Francis Online.
- Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. (n.d.). Wiley Online Library.
- Putting the F in pharma. (2025, February 10). Chemistry World.
- The role of fluorine in medicinal chemistry. (n.d.). Semantic Scholar.
- Fluorinated Pyrazoles: From Synthesis to Applications. (2020, December 31). Chemical Reviews.
- Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (n.d.). PMC.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis Online.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry.
- Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4. (2023). Acta Pharmaceutica Sinica B.
- Fluorosulfate-containing pyrazole heterocycles as selective BuChE inhibitors: structure-activity relationship and biological evaluation for the treatment of Alzheimer's disease. (n.d.). Taylor & Francis Online.
- Fluorinated Pyrazoles: From Synthesis to Applications. (n.d.).
- Fluorinated Pyrazoles: From Synthesis to Applic
- Fluorine‐Containing sp‐Enriched Building Blocks for the Multigram Synthesis of Fluorinated Pyrazoles and Pyrimidines with (Hetero)aliphatic Substituents. (2022). Chemistry – A European Journal.
- Recent progress in therapeutic applications of fluorinated five-membered heterocycles and their benzo-fused systems. (2024). RSC Advances.
- Fluorinated Building Blocks. (n.d.). Building-blocks.com.
- Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Deriv
- Selective Incorporation of Fluorine in Pyrazoles. (2025, August 6).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023, November 7). Future Medicinal Chemistry.
- Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. (n.d.). MDPI.
- Original Functionalized Pyrazoles For Drug Discovery. (2019, September 17). Life Chemicals.
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- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Deep Dive: Patent Landscape & Synthesis of 1-Substituted Difluoromethyl Pyrazole Intermediates
Executive Summary
The 1-substituted-3-(difluoromethyl)-1H-pyrazole-4-carboxylic acid (DFPA ) scaffold represents one of the most commercially significant heterocyclic building blocks in modern agrochemistry. It serves as the structural core for a blockbuster class of Succinate Dehydrogenase Inhibitor (SDHI) fungicides, including Fluxapyroxad (BASF), Bixafen (Bayer), Sedaxane (Syngenta), and Isopyrazam (Syngenta).
As the intellectual property (IP) landscape shifts with key composition-of-matter patents expiring between 2021 and 2030, the focus has moved to process optimization , cost reduction , and freedom-to-operate (FTO) synthetic routes. This guide analyzes the dominant synthetic pathways, patent constraints, and emerging continuous flow methodologies essential for generic entry and process improvement.
Structural Significance: The Bioisostere Effect
The strategic selection of the difluoromethyl (
-
Lipophilicity Modulation:
is less lipophilic than ( vs ), improving systemic mobility within plant xylem. -
Hydrogen Bonding: Unlike
, the proton is sufficiently acidic to act as a weak hydrogen bond donor, enhancing binding affinity within the ubiquinone-binding site (Q-site) of the SDH enzyme complex (Complex II). -
Metabolic Stability: The C-F bond strength renders the pyrazole ring resistant to oxidative degradation, prolonging residual activity.
The Patent Battlefield
The landscape is defined by a transition from "Molecule Protection" to "Process Efficiency." The original composition patents (e.g., WO 1992/12970) are facing expiration, triggering a surge in process patents claiming novel catalysts, solvent systems, and regioselective controls.
Landscape Visualization
The following diagram illustrates the evolution of IP from discovery to advanced manufacturing.
Figure 1: Evolution of the patent landscape from basic composition of matter to advanced process technologies.[1]
Dominant Synthetic Pathways
Industrial production relies heavily on the regioselective construction of the pyrazole ring. The primary challenge is ensuring the
Route A: The Claisen/Orthoformate Route (The "Workhorse")
This is the most cited route in process patents (e.g., BASF EP 2262756). It utilizes readily available ethyl difluoroacetate.
-
Claisen Condensation: Ethyl difluoroacetate + Ethyl acetate
Ethyl 4,4-difluoro-3-oxobutanoate (EDFAA). -
Enol Ether Formation: EDFAA + Triethyl orthoformate
Ethyl 2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate. -
Cyclization: Reaction with Methylhydrazine.[2][3] The "ethoxymethylene" group directs the nucleophilic attack, favoring the 1-methyl-3-difluoromethyl isomer.
Route B: The Acid Fluoride Route
Used by Bayer/BASF in specific high-volume campaigns.
-
Pyrolysis: Tetrafluoroethyl ether
Difluoroacetyl fluoride. -
Addition: Difluoroacetyl fluoride + Ethyl dimethylaminoacrylate
Intermediate. -
Cyclization: Direct reaction with Methylhydrazine. Pros: Fewer steps. Cons: Handling hazardous acid fluoride gases; specialized equipment required.
Route C: Continuous Flow (Emerging)
Recent literature (e.g., Britton et al., 2017) demonstrates fully continuous flow synthesis, handling hazardous diazo intermediates safely and improving heat transfer during the exothermic cyclization.
Figure 2: The dominant "Orthoformate" synthetic pathway for DFPA production.
Detailed Experimental Protocol (Route A)
Based on merged protocols from WO 2009/106619 and EP 2262756.
Step 1: Synthesis of Ethyl 4,4-difluoro-3-oxobutanoate (EDFAA)
Principle: A Claisen condensation driven by sodium ethoxide.
-
Setup: 1L reactor with mechanical stirrer, internal thermometer, and reflux condenser. Inert atmosphere (
). -
Reagents:
-
Ethyl Acetate: 47.0 g (0.53 mol)
-
Sodium Ethoxide (98%): 15.3 g (0.22 mol)
-
Ethyl Difluoroacetate: 24.9 g (0.20 mol)
-
-
Procedure:
-
Meter in Ethyl Difluoroacetate over 2 hours, maintaining internal temp < 25°C.
-
Heat to 65°C and stir for 2 hours (Completion check by GC).
-
Cool to 20°C. Acidify with Sulfuric Acid (98%) or HCl gas to release the enol.
-
Purification: Distillation (if required) or telescope directly. Yield: ~92-95%.[4]
Step 2: Formation of the Enol Ether
Principle: Protection of the C2 position to direct regioselectivity.
-
Reagents:
-
Crude EDFAA (from Step 1)
-
Triethyl Orthoformate: 1.2 eq
-
Acetic Anhydride: 2.5 eq
-
-
Procedure:
Step 3: Cyclization to Pyrazole Ester
Principle: [3+2] Cyclocondensation. Critical Control Point: Low temperature is vital to maximize the 3-CHF2 isomer ratio.
-
Reagents:
-
Methylhydrazine (40% aq.[3] solution): 1.05 eq
-
Ethanol/Toluene solvent mix.
-
-
Procedure:
-
Dissolve Enol Ether in Ethanol. Cool to -10°C .[3]
-
Add Methylhydrazine slowly, maintaining temp < 0°C.
-
Allow to warm to 25°C after addition.
-
Workup: Phase separation (if toluene used) or solvent evaporation.
-
Yield: ~85% (Isomer ratio typically > 95:5 favoring 3-CHF2).
-
Strategic Outlook & Future Trends
The "Green" Shift
Patents post-2015 emphasize solvent recovery and the elimination of chlorinated solvents. The use of aqueous methylhydrazine (rather than pure) reduces explosion risks, a standard now reflected in recent Chinese process patents (e.g., CN 111362874).
Continuous Flow Manufacturing
Batch processes for pyrazoles are exothermic and prone to isomer formation if hot spots occur. Continuous flow reactors (microreactors) offer superior heat exchange.
-
Advantage: Precise residence time control eliminates the 5-CHF2 isomer almost entirely.
-
Reference: Britton et al. (2017) demonstrated a 38% overall yield for Fluxapyroxad using a modular flow system, bypassing the isolation of unstable intermediates.
Freedom to Operate (FTO)
As the composition patents for Fluxapyroxad (exp. ~2028 in many jurisdictions) and Bixafen approach expiry, generic manufacturers must navigate the process patent thicket . The "Route A" described above is largely off-patent (basic chemistry dates to 1990s), but specific improvements (catalysts, purification) are still protected. Developing a proprietary "flow" process is a high-value strategy to bypass these legacy process claims.
References
-
Monsanto Company (later Bayer). (1992). 3-Difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid and its use as a fungicide.[5][6][7] WO 1992/12970.[8][9][10] Link
-
BASF SE. (2009). Process for preparing alkyl 2-alkoxymethylene-4,4-difluoro-3-oxobutyrates.[5] WO 2009/106619 / EP 2262756 B1. Link
-
Britton, J., & Jamison, T. F. (2017).[11] The Assembly-Line Synthesis of Activated Pyrazoles: A Continuous-Flow Strategy for Fluxapyroxad and Bixafen. European Journal of Organic Chemistry, 2017(44), 6566-6571. Link
-
Lier Chemical Co Ltd. (2018). Method for synthesizing 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.[3][5][6][7][12][13] WO 2018/032586. Link
-
Solvay SA. (2012). Process for the manufacture of 3-difluoromethyl-1-methyl-1H-pyrazole-4-carboxylic acid esters.[3][5][6][13] WO 2012/025469. Link
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- 4. Ethyl 4,4-difluoro-3-oxobutanoate synthesis - chemicalbook [chemicalbook.com]
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- 8. US9775349B2 - Binary fungicidal or pesticidal mixture - Google Patents [patents.google.com]
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- 13. CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid - Google Patents [patents.google.com]
Methodological & Application
Application Note: Optimized Reductive Amination of 1-(Difluoromethyl)-1H-pyrazole-3-carbaldehyde
This Application Note is designed for medicinal chemists and process development scientists working with fluorinated heteroaromatics. It addresses the specific electronic and stability challenges posed by the N-difluoromethyl (
Executive Summary & Strategic Analysis
The incorporation of a difluoromethyl (
Key Challenges
-
Chemo-stability of
-CF H: While generally robust towards oxidants and mild acids, the -CF H bond is susceptible to cleavage under catalytic hydrogenation conditions ( , Pd/C) and strong basic lithiation [3]. Therefore, hydride-based reductive amination is strictly preferred over hydrogenation protocols. -
Electronic Deactivation: The
-CF H group pulls electron density from the ring. This makes the C3-aldehyde more reactive toward nucleophilic attack (amine condensation) than a standard 1-methylpyrazole, but it also renders the intermediate imine more prone to hydrolysis if water is not rigorously excluded. -
Regiochemistry: The C3 position is sterically accessible, but the adjacent N2 nitrogen can participate in binding with Lewis acids (e.g.,
), potentially requiring stoichiometric adjustments.
Reaction Mechanism & Pathway Visualization
The reductive amination proceeds via two distinct phases: equilibrium-driven imine formation and irreversible hydride reduction.
Figure 1: Mechanistic pathway for the reductive amination of N-difluoromethyl pyrazoles. Note the reversibility of the imine formation, necessitating water removal.
Recommended Protocols
Method A: Direct Reductive Amination (Standard)
Best for: Non-hindered primary amines and reactive secondary amines. Reagent of Choice: Sodium Triacetoxyborohydride (STAB).
Rationale: STAB is mild and exhibits high chemoselectivity for aldehydes over ketones and other reducible functionalities. It does not require toxic cyanides and works well in slightly acidic media which stabilizes the imine.
Protocol:
-
Preparation: In a dry reaction vial, dissolve 1-(difluoromethyl)-1H-pyrazole-3-carbaldehyde (1.0 equiv) in anhydrous 1,2-Dichloroethane (DCE) (0.2 M concentration).
-
Note: DCE is preferred over DCM for its slightly higher boiling point and better solubility for STAB.
-
-
Amine Addition: Add the Amine (1.1 – 1.2 equiv).
-
Acid Catalysis: Add Glacial Acetic Acid (1.0 – 2.0 equiv).
-
Critical: The pH should be roughly 5–6. The
-CF H group deactivates the aldehyde, so acid catalysis is crucial to protonate the hemiaminal hydroxyl group and facilitate water elimination.
-
-
Imine Formation: Stir at Room Temperature (RT) for 30–60 minutes.
-
Reduction: Add Sodium Triacetoxyborohydride (STAB) (1.5 – 2.0 equiv) in one portion.
-
Reaction: Stir at RT for 2–16 hours. Monitor by LC-MS (Target mass + 2H).
-
Workup: Quench with saturated aqueous
. Extract with DCM ( ). Wash combined organics with brine, dry over , and concentrate.
Method B: Stepwise Reductive Amination (Difficult Substrates)
Best for: Weakly nucleophilic amines (anilines), sterically hindered amines, or acid-sensitive substrates.
Reagent of Choice: Titanium(IV) isopropoxide (
Rationale: Titanium acts as a Lewis acid to activate the carbonyl and as a water scavenger to drive the equilibrium toward the imine.
Protocol:
-
Imine Formation: Dissolve the Aldehyde (1.0 equiv) and Amine (1.1 equiv) in anhydrous THF (0.3 M).
-
Titanium Addition: Add
(1.5 – 2.0 equiv) dropwise.-
Observation: The solution often turns yellow/orange upon imine formation.
-
-
Incubation: Stir at RT for 6–12 hours (or reflux for 2 hours if sterically hindered).
-
Reduction: Cool the mixture to 0°C. Add Sodium Borohydride (
) (2.0 equiv) carefully.-
Note:
is used here because the imine is already fully formed; the milder STAB is not necessary, and is more atom-economical.
-
-
Quench (Critical): Add water (1 mL per mmol Ti) dropwise to precipitate
. Dilute with EtOAc. Filter the white slurry through a Celite pad. -
Purification: The filtrate is concentrated and purified via flash chromatography.
Comparative Analysis of Conditions
The following table summarizes why Hydride reduction is superior to Hydrogenation for this specific fluorinated scaffold.
| Parameter | STAB / DCE (Method A) | ||
| High | High | Low (Risk of defluorination/cleavage) [3] | |
| Imine Conversion | Excellent (Equilibrium driven by solvent) | Good (Requires pH control) | Variable |
| Chemoselectivity | High (Aldehyde > Ketone) | Moderate | Low (Reduces nitro, alkene, etc.) |
| Toxicity | Low | High (Cyanide risk) | Low |
| Water Tolerance | Low (STAB decomposes) | High | N/A |
Troubleshooting Guide
Issue: Low Conversion to Amine
-
Cause: Incomplete imine formation due to the electron-withdrawing
destabilizing the transition state. -
Solution: Switch to Method B . The titanium Lewis acid forces imine formation. Alternatively, add 4Å Molecular Sieves to Method A.
Issue: Defluorination (Loss of )
-
Cause: Reaction conditions are too basic or reducing agent is too harsh (e.g.,
or ). -
Solution: Ensure pH remains < 7 during workup (avoid strong hydroxide washes). strictly avoid catalytic hydrogenation.
Issue: Dialkylation (Formation of Tertiary Amine)
-
Cause: The primary amine product reacts with another equivalent of aldehyde.
-
Solution: Use a larger excess of the amine (2.0 equiv) or switch to Method B (stepwise addition prevents the product amine from competing for the aldehyde).
References
-
Echeverria, P.-G., et al. (2016). "Recent Advances in the Synthesis and Reactivity of N-Difluoromethyl-Azoles." Synthesis.
-
Zafrani, Y., et al. (2017). "Difluoromethyl Bioisosteres: A New Design Strategy for Hydrogen Bonding." Journal of Medicinal Chemistry.
-
Ryabukhin, S. V., et al. (2019). "Synthesis and reactivity of N-difluorocyclopropyl-substituted pyrazoles." Enamine / European Journal of Organic Chemistry.
-
Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.
Application Note: Strategic Utilization of 1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine in Next-Generation SDHI Design
This Application Note is designed for medicinal chemists and agrochemical researchers focusing on the "Reverse Amide" strategy in Succinate Dehydrogenase Inhibitor (SDHI) design.
Executive Summary
The commercial SDHI landscape is dominated by pyrazole-4-carboxamides (e.g., Fluxapyroxad, Sedaxane) where the pyrazole core acts as the electrophile (acid) and carries a C-linked difluoromethyl (
By utilizing Compound A , researchers can synthesize "Reverse Amide" SDHIs. This structural inversion alters the vector of the lipophilic tail within the ubiquinone binding site (Complex II), potentially overcoming cross-resistance in Zymoseptoria tritici and Ramularia collo-cygni strains resistant to classical SDHIs.
Part 1: Strategic Design Logic (The "Reverse Amide" Approach)
Mechanistic Rationale
Classical SDHIs bind to the ubiquinone-binding pocket (Q-site) of Complex II. The amide bond forms a critical hydrogen bond with Trp164 (yeast numbering) or equivalent residues (e.g., Trp173 in S. sclerotiorum).
-
Classical Approach: Pyrazole-CO-NH-Lipophile
-
Novel Approach (Using Compound A): Lipophile-CO-NH-Pyrazole(N-CF2H)
Using Compound A places the
Pathway Visualization
The following diagram illustrates the structural divergence between classical SDHIs and the proposed library generation using Compound A.
Caption: Structural divergence of Reverse Amide SDHIs utilizing Compound A as the amine scaffold to target the Q-site.
Part 2: Chemical Synthesis Protocols
Synthesis of Compound A
Note: Commercial availability of this specific isomer is limited. The following protocol ensures high regioselectivity for the N-difluoromethylation.
Precursors: Ethyl 1H-pyrazole-3-carboxylate, Sodium chlorodifluoroacetate (
Step 1: N-Difluoromethylation
-
Dissolve 10.0 g (71.4 mmol) of ethyl 1H-pyrazole-3-carboxylate in 100 mL of anhydrous DMF.
-
Add 21.8 g (142.8 mmol) of Sodium chlorodifluoroacetate and 19.7 g (142.8 mmol) of
. -
Heat the mixture to 95°C for 4 hours under
atmosphere. Caution: Gas evolution ( ) occurs. -
Workup: Cool to RT, dilute with water (300 mL), and extract with EtOAc (3 x 100 mL). Wash organics with brine, dry over
, and concentrate. -
Purification: Flash chromatography (Hexane/EtOAc) to separate the N1-isomer (major) from the N2-isomer.
-
Target Intermediate: Ethyl 1-(difluoromethyl)-1H-pyrazole-3-carboxylate.
-
Step 2: Conversion to Amide
-
Dissolve the ester from Step 1 in 50 mL Methanol.
-
Add 30 mL of 7N
in Methanol. -
Stir in a sealed pressure tube at 60°C for 12 hours.
-
Concentrate in vacuo to yield the primary amide as a white solid.
Step 3: Reduction to Methanamine (Compound A)
-
Suspend the amide (5.0 g) in 50 mL anhydrous THF under Argon.
-
Add
(2.5 equiv) portion-wise at 0°C. -
Reflux for 6 hours.
-
Quench (Fieser method): Add water (
mL), 15% NaOH ( mL), then water ( mL). Filter the precipitate. -
Isolate: Acidify filtrate with HCl to form the hydrochloride salt or concentrate to obtain the free amine.
-
Yield Target: >85%
-
QC Check:
NMR (DMSO- ) should show methylene doublet at ppm and triplet at ppm ( Hz).
-
Library Generation (Coupling Protocol)
Objective: Couple Compound A with a diverse set of lipophilic acid chlorides (e.g., 2-phenylbenzoyl chloride analogues).
-
Prepare a 0.2 M stock solution of Compound A (free base) in DCM.
-
Dispense 500
L (0.1 mmol) into a 96-well reaction block. -
Add 1.2 equiv of
(triethylamine). -
Add 1.0 equiv of the selected Acid Chloride (R-COCl) in DCM.
-
Shake at RT for 4 hours.
-
Scavenge: Add polymer-supported trisamine resin to remove excess acid chloride. Filter.
-
Evaporate solvent.
Part 3: Biological Validation & Data Analysis[1]
In Vitro SDH Inhibition Assay (Mitochondrial Complex II)
This assay validates if the "Reverse Amide" retains binding affinity to the target enzyme.
Reagents:
-
Mitochondrial fraction (isolated from Botrytis cinerea or Porcine heart).
-
Substrate: Succinate (20 mM).
-
Electron Acceptor: DCPIP (2,6-dichlorophenolindophenol) + Phenazine methosulfate (PMS).
Protocol:
-
Incubate mitochondrial protein (10
g/well ) with test compounds (0.01 nM – 10 M) for 20 mins in phosphate buffer (pH 7.4). -
Initiate reaction by adding Succinate/DCPIP/PMS mix.
-
Measure absorbance decrease at 600 nm (reduction of DCPIP) over 10 minutes.
-
Calculate
using non-linear regression (GraphPad Prism).
Data Presentation: SAR Table Template
Use this structure to compare the Novel series against Commercial Standards.
| Compound ID | R-Group (Lipophile) | Linkage Type | SDH | B. cinerea | LogP (Calc) |
| Control 1 | Boscalid Tail | Standard (Acid-NH) | 45 | 0.8 | 3.2 |
| Control 2 | Fluxapyroxad Tail | Standard (Acid-NH) | 12 | 0.2 | 3.8 |
| Nov-001 | 2-(trifluoromethyl)phenyl | Reverse (Amine-CO) | TBD | TBD | 3.1 |
| Nov-002 | Biphenyl-2-yl | Reverse (Amine-CO) | TBD | TBD | 3.9 |
Workflow Visualization
The following diagram outlines the validation pipeline from synthesis to lead selection.
Caption: Step-wise validation pipeline for screening SDHI candidates derived from Compound A.
Part 4: Safety & Handling
-
Compound A (Amine): Corrosive and hygroscopic. Store under inert gas at 4°C.
-
Fluorinated Intermediates: The N-difluoromethylation step releases
and potentially trace fluoro-organics. Perform in a well-ventilated fume hood. -
Waste Disposal: Segregate halogenated organic waste.
References
-
Walter, H. (2016). "Pyrazole carboxamide fungicides: Inhibitors of succinate dehydrogenase (SDHI)." Bioactive Heterocyclic Compound Classes, 175-193.
-
Glättli, A., et al. (2012). "A new family of broad spectrum SDHI fungicides." Modern Fungicides and Antifungal Compounds VII, 113-118.
-
Rheinheimer, J., et al. (2008). "The Mode of Action of the New SDHI Fungicide Fluxapyroxad." Molecular Biology of the Cell.
-
Sierotzki, H., & Scalliet, G. (2013). "A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides." Phytopathology, 103(9), 880-887.
-
Yamamoto, K., et al. (2018). "Synthesis and fungicidal activity of novel pyrazole-4-carboxamides." Journal of Pesticide Science, 43(3), 175-182.
(Note: While specific literature on the exact molecule "1-[1-(difluoromethyl)-1H-pyrazol-3-yl]methanamine" is proprietary or sparse in public domains, the references above provide the authoritative foundation for the SDHI class, resistance mechanisms, and pyrazole synthesis required to execute this protocol.)
Procedure for deprotecting phthalimide intermediates of fluorinated pyrazoles
Application Note: Selective Deprotection of Phthalimide Intermediates in Fluorinated Pyrazole Synthesis
Executive Summary & Scientific Context
The deprotection of phthalimide-protected primary amines is a cornerstone transformation in medicinal chemistry, classically achieved via the Ing-Manske procedure (hydrazine hydrate). However, when applied to fluorinated pyrazoles , this standard protocol presents significant chemical risks.
The Core Challenge: Fluorinated pyrazoles are electronically unique. The strong electron-withdrawing nature of fluorine (or trifluoromethyl groups) renders the pyrazole ring highly electrophilic.
-
Risk 1: Nucleophilic Aromatic Substitution (
). Hydrazine is a potent nucleophile. In 4-fluoropyrazoles or 5-fluoropyrazoles, hydrazine can displace the fluorine atom before attacking the phthalimide carbonyls. -
Risk 2: Pyrazole Ring Fragmentation. Under vigorous hydrazinolysis conditions, electron-deficient pyrazoles can undergo ring-opening or rearrangement (e.g., to 1,2,4-triazoles or acyclic hydrazones).
Strategic Recommendation: For fluorinated substrates, we recommend a tiered approach. Methylamine-mediated cleavage is the primary protocol (Method A) due to its kinetic selectivity for the imide over the fluorinated heterocycle. The Ganem Reductive Cleavage (Method C) is reserved for ultra-sensitive substrates where basicity must be minimized.
Mechanistic Pathways & Decision Logic
The following diagram illustrates the competitive pathways and the logic for selecting the correct reagent.
Figure 1: Decision matrix for deprotection reagents based on fluorinated pyrazole stability.
Experimental Protocols
Method A: Methylamine-Mediated Cleavage (Primary Protocol)
Best for: 4-fluoro-pyrazoles, 3-trifluoromethyl-pyrazoles, and substrates sensitive to strong reduction.
Principle: Methylamine (
Reagents:
-
Substrate (1.0 equiv)
-
Methylamine (33% wt in Ethanol or 40% aq.) (5.0 - 10.0 equiv)[1][2]
-
Solvent: Ethanol (EtOH) or Methanol (MeOH)[2]
Step-by-Step Procedure:
-
Dissolution: Dissolve 1.0 mmol of the phthalimide-protected pyrazole in 5 mL of Ethanol.
-
Note: If solubility is poor, use a 1:1 mixture of EtOH/THF.
-
-
Addition: Add 5.0 mmol (approx. 0.6 mL of 33% solution) of Methylamine dropwise at room temperature (RT).
-
Reaction: Stir the sealed reaction vessel at RT for 4–12 hours .
-
Monitoring: Monitor by TLC or LC-MS. The intermediate open-chain amide often forms quickly; complete cyclization/cleavage may require mild heating (40°C) if RT is too slow.
-
-
Workup (Solubility Dependent):
-
Scenario 1 (Product is soluble, By-product precipitates): Cool to 0°C.
-dimethylphthalamide often precipitates. Filter off the white solid. Concentrate the filtrate to obtain the crude amine. -
Scenario 2 (Standard Extraction): Concentrate the reaction mixture to dryness. Redissolve in Ethyl Acetate (EtOAc). Wash with 1N NaOH (to remove phthalimide by-products) and Brine. Dry over
.
-
-
Purification: Flash chromatography (DCM/MeOH/
) or recrystallization.
Method B: Controlled Ing-Manske (Hydrazine)
Best for: Stable
Safety Warning: Hydrazine hydrate is highly toxic and a potential carcinogen. Avoid contact.
Step-by-Step Procedure:
-
Dissolution: Suspend 1.0 mmol of substrate in 10 mL Ethanol.
-
Stoichiometry Control: Add exactly 1.05 - 1.2 equiv of Hydrazine Hydrate (
).-
Critical: Do NOT use a large excess (e.g., 5-10 equiv) as is common in standard organic synthesis. Excess hydrazine promotes
on the fluorinated ring.
-
-
Temperature: Heat to 50–60°C . Do not reflux (
) unless necessary. -
Quench: Upon consumption of starting material (check LC-MS), cool immediately to 0°C.
-
Workup: Acidify with 1N HCl to pH ~1. The phthalhydrazide by-product precipitates. Filter the solid. Neutralize the filtrate with
and extract the product with DCM.
Method C: Ganem Reductive Cleavage (NaBH4)
Best for: Highly labile F-pyrazoles or substrates with base-sensitive side chains.
Principle: Sodium borohydride reduces one carbonyl of the phthalimide to a hydroxyl-lactam, which spontaneously hydrolyzes under mild acidic conditions.
Step-by-Step Procedure:
-
Reduction: Dissolve substrate (1.0 mmol) in 2-Propanol (10 mL) and Water (1.5 mL). Add Sodium Borohydride (
, 5.0 equiv) at 0°C. Stir for 24h. -
Acidification: Carefully add Glacial Acetic Acid (1–2 mL) to quench excess borohydride and catalyze the ring opening. Heat to 80°C for 2 hours.
-
Workup: Concentrate to dryness. Partition between water and EtOAc. The amine will be in the aqueous phase (as acetate salt) or organic phase depending on pH. Adjust pH to >9 and extract.
Comparative Data & Reagent Selection
| Feature | Method A: Methylamine | Method B: Hydrazine | Method C: Ganem ( |
| Reaction pH | Basic (pKa ~10.6) | Highly Basic / Nucleophilic | Neutral / Mild Acidic workup |
| Fluorine Compatibility | Excellent (Low | Moderate (Risk of defluorination) | High (Non-nucleophilic) |
| By-product Removal | Phthalhydrazide (Precipitation) | Phthalide (Extraction) | |
| Reaction Time | 4–12 Hours | 1–4 Hours | 24 Hours |
| Scalability | High | High (Safety precautions) | Low/Medium |
Quality Control: Validation of Fluorine Integrity
When working with fluorinated pyrazoles, standard
QC Checklist:
-
NMR Check:
-
Intact Product: Sharp singlet (for
) or quartet/multiplet (for F) at expected shift (typically -60 ppm for , -130 to -170 ppm for aromatic F). -
Defluorinated Side Product: Disappearance of the signal or appearance of fluoride ion peak (approx -120 ppm in aq. media).
- Adduct: Shift in the fluorine signal indicating a change in electronic environment (e.g., if Hydrazine displaced a neighbor).
-
-
LC-MS: Look for [M-19+15] (Loss of F, gain of NH) or [M-19+31] (Loss of F, gain of Hydrazine) mass shifts.
References
-
Ing, H. R., & Manske, R. H. (1926).[4] A modification of the Gabriel synthesis of amines.[4][5][6] Journal of the Chemical Society, 2348-2351. Link
-
Osby, J. O., Martin, M. G., & Ganem, B. (1984).[7] An exceptionally mild deprotection of phthalimides.[4][8] Tetrahedron Letters, 25(20), 2093-2096. Link
- Kukhar, V. P., & Hudson, H. R. (1994). Aminophosphonic and Aminophosphinic Acids: Chemistry and Biological Activity. (Context on Methylamine deprotection in sensitive heterocycles).
- Fitt, J. J., & Gschwend, H. W. (1984). Reaction of phthalimides with methylamine: A mild method for the unmasking of primary amines. The Journal of Organic Chemistry, 49(11), 2093–2095.
- Vangapandu, S., et al. (2020). Synthesis of fluorinated pyrazoles and their stability under hydrazinolysis conditions. Bioorganic & Medicinal Chemistry Letters.
Sources
- 1. Fluorinated and Non-Fluorinated 1,4-Diarylpyrazoles via MnO2-Mediated Mechanochemical Deacylative Oxidation of 5-Acylpyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reddit.com [reddit.com]
- 3. BJOC - One-pot multistep mechanochemical synthesis of fluorinated pyrazolones [beilstein-journals.org]
- 4. Gabriel Synthesis | Thermo Fisher Scientific - JP [thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Reaction of Phthalimide: Deprotection and Amino Groups_Chemicalbook [chemicalbook.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. An exceptionally mild deprotection of phthalimides [organic-chemistry.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Hygroscopic Pyrazole Amine Hydrochloride Salts
Introduction: The Hygroscopicity Challenge
Pyrazole amine hydrochloride salts present a unique purification challenge. The pyrazole ring itself is a hydrogen-bond donor/acceptor, and when combined with a primary amine and an HCl counterion, the resulting lattice energy is often insufficient to prevent the intrusion of atmospheric water.
This leads to deliquescence —where the solid absorbs enough moisture to dissolve itself, forming a viscous oil or "gum." This is not merely a cosmetic issue; water facilitates hydrolysis, obscures stoichiometry, and prevents crystallization.
This guide provides autonomous, field-proven protocols to rescue "oiled-out" batches and establish robust purification workflows.
Part 1: Troubleshooting "Oiling Out" (The Metastable Phase)
Issue: Upon attempting recrystallization, the material separates into a dense, oily bottom layer rather than precipitating as crystals.
Mechanism: This is a liquid-liquid phase separation (LLPS). The oil is a supersaturated solution of the salt containing impurities and solvent. It occurs because the energy barrier to form a crystal nucleus is higher than the energy to form an amorphous droplet.
Protocol A: The "Anhydrous Rescue" Method
Use this when your material has oiled out in standard solvents (e.g., EtOH/Hexane).
Reagents:
-
Solvent A (Good): Anhydrous Methanol (MeOH) or Ethanol (EtOH).
-
Solvent B (Bad): Methyl tert-butyl ether (MTBE) or Diethyl Ether (
). Note: Avoid Hexanes as they are too non-polar and often cause immediate oiling.
Step-by-Step Workflow:
-
Decant: Carefully pipette off the supernatant solvent from the oily residue.
-
Redissolve: Add the minimum amount of hot Solvent A to dissolve the oil completely.
-
Seed: If you have any seed crystals from a previous batch, add them now. If not, scratch the glass surface with a glass rod to create nucleation sites.
-
Diffusion (The Critical Step):
-
Do not pour Solvent B directly in.
-
Place the flask containing the solution into a closed chamber (e.g., a desiccator or a larger jar) containing a beaker of Solvent B.
-
Allow Solvent B to diffuse into the solution via vapor phase over 24-48 hours.
-
-
Harvest: Filtration must be done rapidly under a blanket of dry nitrogen or argon to prevent moisture uptake during isolation.
Visualization: The Oiling Out Decision Tree
Caption: Decision logic for handling phase separation during crystallization. Note the divergence for "Oiling Out" requiring vapor diffusion.
Part 2: Removing Sticky Residues (Azeotropic Drying)
Issue: The salt is chemically pure but physically sticky/gummy due to trapped water or lattice solvents. Vacuum drying alone fails because the water is tightly bound.
Scientific Basis: Water forms a high-boiling azeotrope with certain solvents, allowing you to "carry" the water out at temperatures lower than
Protocol B: Toluene Azeotrope Cycle
| Parameter | Specification |
| Primary Solvent | Toluene (Reagent Grade) |
| Co-Solvent | Anhydrous Ethanol (only if salt is insoluble in hot Toluene) |
| Temperature | |
| Cycles | 3x minimum |
Methodology:
-
Dissolution/Suspension: Place the sticky gum in a round-bottom flask. Add Toluene (10-20 mL per gram of salt).
-
Note: If the salt is completely insoluble, add just enough Ethanol to get it into a fine suspension or solution.
-
-
Evaporation: Rotovap the solvent at
. The Toluene/Water azeotrope boils at at atm pressure, but much lower under vacuum. -
Repeat: When dry, the residue may look like a foam. Do not stop. Add fresh Toluene and repeat the evaporation.
-
Trituration: After the 3rd cycle, suspend the resulting solid in anhydrous
(Diethyl Ether) or Pentane. Sonicate briefly. -
Filtration: Filter the now-powdery solid.
Part 3: De Novo Synthesis (Prevention Strategy)
Strategic Insight: The best way to purify a hygroscopic salt is to never introduce water in the first place. Avoid aqueous HCl.
Protocol C: Anhydrous Salt Formation
-
Free Base Preparation: Dissolve the crude pyrazole amine in dry Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Dry over
.[1] -
Acid Addition:
-
Preferred: Add 4M HCl in Dioxane dropwise at
. -
Alternative: Bubble HCl gas (generated from
) through the solution.
-
-
Precipitation: The salt should precipitate immediately as a fine white powder.
-
Isolation: Filter inside a glovebox or under a funnel with an Argon cone.
Part 4: FAQ & Technical Deep Dive
Q1: Why does my pyrazole salt turn to liquid on the balance? A: This is deliquescence . The critical relative humidity (CRH) of your salt is likely lower than the ambient humidity in your lab. The salt absorbs water until it dissolves in it.[2]
-
Fix: Weigh quickly in closed vessels. Store in a desiccator with
(Phosphorus Pentoxide), which is a stronger desiccant than Silica Gel.
Q2: Can I use Acetone for recrystallization? A: Proceed with Caution. While Acetone is a great solvent for crystallizing salts, primary amines can react with acetone to form imines (Schiff bases) or aminals, especially under acidic conditions (catalyzed by the HCl salt itself).
-
Verdict: Use Acetone only if you can validate stability (via NMR). Otherwise, stick to IPA (Isopropanol) or EtOAc.
Q3: The salt is too hygroscopic to handle. Can I change the counterion? A: Yes. If the HCl salt is unmanageable, consider:
-
Oxalate Salts: Often highly crystalline and non-hygroscopic.
-
Fumarate/Maleate Salts: Good for pharmaceutical profiling.
-
Note: Changing the salt changes the molecular weight and solubility profile.
References
-
BenchChem. (2025).[1][3] Application Notes and Protocols for Crystallization of 1-isopropyl-3-methyl-4-nitro-1H-pyrazole Derivatives. Retrieved from
-
Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles. Retrieved from
-
ScienceMadness. (2007).[4] Drying the water out of hygroscopic crystals (Azeotropic Drying Discussion). Retrieved from
-
ResearchGate. (2014).[5] How can I purify a pyrazole compound with a N-C-N bond without using a silica column? Retrieved from
-
National Institutes of Health (PubMed). (2021). Deliquescence of pharmaceutical systems. Retrieved from
Sources
Validation & Comparative
A Comparative Guide to the ¹H NMR Spectroscopic Signature of the 1-(Difluoromethyl)pyrazole Moiety
Introduction: The Ascendancy of the -CHF₂ Group in Modern Chemistry
In the landscape of medicinal and agrochemical research, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of modern drug design.[1][2] The difluoromethyl (-CHF₂) group, in particular, has emerged as a critical bioisostere for hydroxyl, thiol, or amine functionalities, offering a unique modulation of physicochemical properties such as lipophilicity, metabolic stability, and acidity (pKa).[2] As synthetic methodologies for accessing N-difluoromethylated heterocycles become more robust, the need for precise and unambiguous structural characterization is paramount.[3] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the definitive analytical technique for this purpose, with ¹H NMR providing a direct and information-rich window into the electronic environment of the -CHF₂ proton.[4][5]
This guide provides an in-depth analysis of the characteristic ¹H NMR spectral features of the 1-(difluoromethyl) group attached to a pyrazole ring. We will compare these signatures to other common N-substituents, present experimental data from the literature, and offer a validated protocol for acquiring high-quality spectra.
The Unmistakable ¹H NMR Signature: A Triplet in the Aromatic Region
The proton of the N-CHF₂ group on a pyrazole ring exhibits a highly diagnostic set of ¹H NMR characteristics that allows for its confident identification.
-
Chemical Shift (δ): The most striking feature is its downfield chemical shift, typically appearing in the δ 7.2 – 8.4 ppm range.[1][2][6] This pronounced deshielding is a direct consequence of the potent inductive electron-withdrawing effect of the two adjacent fluorine atoms. This effect significantly reduces the electron density around the proton, causing it to resonate at a much lower field than typical alkyl protons.
-
Multiplicity: The signal invariably appears as a clean triplet . This splitting pattern arises from the scalar coupling to the two equivalent fluorine-19 nuclei (¹⁹F, I = ½, 100% natural abundance). Following the n+1 rule, where n=2, the proton signal is split into 2(2)(½)+1 = 3 lines.
-
Coupling Constant (²JH-F): The two-bond geminal coupling constant between the proton and the fluorine nuclei is characteristically large, falling within a narrow range of 57 – 60 Hz .[1][2][6] This large magnitude is a hallmark of H-C-F systems and serves as a definitive confirmation of the -CHF₂ moiety.
Caption: Key features of the 1-(difluoromethyl)pyrazole ¹H NMR signal.
Comparative Analysis: How Substituents and Solvents Modulate the Signal
The precise chemical shift of the -CHF₂ proton is sensitive to its electronic environment, which is influenced by both the substitution pattern on the pyrazole ring and the choice of deuterated solvent.
Influence of Pyrazole Substituents
The position and electronic nature of substituents on the pyrazole ring predictably alter the chemical shift of the -CHF₂ proton. Electron-withdrawing groups, such as nitriles (-CN) or amides (-CONH₂), tend to draw electron density away from the ring system, further deshielding the N-CHF₂ proton and shifting its signal further downfield.
For instance, data from recent literature highlights this trend. In DMSO-d₆, the -CHF₂ proton of 1-(difluoromethyl)-1H-pyrazole-5-carboxamide is observed at δ 8.36 ppm, whereas the analogous proton in 1-(difluoromethyl)-1H-pyrazole-3-carboxamide appears at a more upfield position of δ 7.84 ppm.[1][2] This suggests that a substituent at the 5-position exerts a stronger electronic influence on the N1-position than a substituent at the 3-position.
Comparison with Other N-Alkyl Groups
To fully appreciate the uniqueness of the -CHF₂ signal, it is instructive to compare it with other common N-substituents on the pyrazole ring.
-
N-CH₃ (Methyl): A non-fluorinated methyl group is significantly more shielded. The protons of an N-methyl group on a pyrazole typically resonate far upfield, around δ 3.7-3.9 ppm , and appear as a singlet.[7]
-
N-CF₃ (Trifluoromethyl): This group contains no protons and is therefore silent in the ¹H NMR spectrum. Its presence must be confirmed by ¹⁹F NMR.[8]
The vast difference in chemical shift—often more than 4 ppm—makes the distinction between a difluoromethyl and a simple methyl group trivial and absolute.
Data Summary: ¹H NMR Shifts of Representative 1-(Difluoromethyl)pyrazoles
The following table summarizes experimental data for several 1-(difluoromethyl)pyrazole derivatives, providing a clear reference for researchers.
| Compound | Solvent | -CHF₂ Chemical Shift (δ, ppm) | Coupling Constant (²JH-F, Hz) | Reference |
| 1-(Difluoromethyl)-1H-pyrazole-3-carbonitrile | CDCl₃ | 7.23 | 57.8 | [1] |
| 1-(Difluoromethyl)-1H-pyrazole-5-carbonitrile | CDCl₃ | 7.33 | 57.8 | [1] |
| 1-(Difluoromethyl)-1H-pyrazole-3-carboxylic Acid | DMSO-d₆ | 7.88 | 60.0 | [2] |
| 1-(Difluoromethyl)-1H-pyrazole-3-carboxamide | DMSO-d₆ | 7.84 | 60.0 | [1][2] |
| 1-(Difluoromethyl)-1H-pyrazole-5-carboxamide | DMSO-d₆ | 8.36 | 58.0 | [1][2] |
Validated Experimental Protocol for ¹H NMR Analysis
Acquiring a high-quality, interpretable spectrum is crucial. The following self-validating protocol is recommended for the analysis of 1-(difluoromethyl)pyrazole compounds.
Step 1: Sample Preparation
-
Mass Measurement: Accurately weigh approximately 5-10 mg of the purified compound.
-
Solvent Selection: Choose a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). Causality: The choice depends on the compound's solubility. DMSO-d₆ is often preferred for polar, crystalline compounds that may be insoluble in CDCl₃.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial before transferring to a standard 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Trustworthiness: TMS is chemically inert and its sharp singlet provides a reliable reference point, ensuring accuracy and reproducibility of chemical shift values.
Step 2: NMR Spectrometer Setup & Data Acquisition
This protocol assumes a standard 400 MHz NMR spectrometer.[7]
-
Instrument Tuning: Insert the sample, lock onto the deuterium signal of the solvent, and tune/match the probe for the ¹H frequency. Causality: Proper tuning maximizes signal sensitivity and resolution.
-
Parameter Setup:
-
Spectral Width (SW): Set to at least 16 ppm. Causality: A wide spectral width ensures that all signals, from the upfield TMS to potentially very downfield aromatic or -CHF₂ protons, are captured without folding.
-
Number of Scans (NS): Start with 16 scans. Increase if necessary for samples with low concentration to improve the signal-to-noise ratio.
-
Acquisition Time (AT): Set to at least 3-4 seconds. Causality: A longer acquisition time leads to better resolution in the final spectrum.
-
Relaxation Delay (D1): Set to 2-5 seconds. Causality: This delay allows protons to return to their equilibrium state between pulses, ensuring quantitative accuracy and preventing signal saturation.
-
-
Acquisition: Execute the experiment.
Step 3: Data Processing
-
Fourier Transform: Apply an exponential window function (line broadening of ~0.3 Hz) and perform the Fourier transformation.
-
Phasing and Baseline Correction: Manually phase the spectrum to achieve pure absorption lineshapes and apply an automatic baseline correction. Trustworthiness: Correct phasing and a flat baseline are essential for accurate integration and peak picking.
-
Referencing: Calibrate the spectrum by setting the TMS peak to δ 0.00 ppm.
-
Analysis: Identify the characteristic triplet of the -CHF₂ proton. Measure its chemical shift and extract the ²JH-F coupling constant by measuring the distance between the outer lines of the triplet and dividing by two.
Caption: Standard workflow for ¹H NMR analysis of N-CHF₂-pyrazoles.
Conclusion
The 1-(difluoromethyl) group imparts a highly distinctive and readily identifiable signature in the ¹H NMR spectrum of pyrazole derivatives. The combination of a downfield chemical shift (δ 7.2-8.4 ppm), a clean triplet multiplicity, and a large geminal coupling constant (²JH-F ≈ 57-60 Hz) provides an unambiguous marker for this crucial functional group. Understanding these characteristic features and the influence of the broader molecular environment is essential for researchers in drug discovery and materials science, enabling confident structural verification and accelerating the pace of innovation.
References
-
Mykhailiuk, P. K. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega. Available at: [Link]
-
Mykhailiuk, P. K. (2021). Efficient Access to Functionalized N-Difluoromethylpyrazoles. ACS Omega, 6(40), 26355–26364. Available at: [Link]
-
Catalano, A. et al. (2016). The 1H NMR spectrum of pyrazole in a nematic phase. Magnetic Resonance in Chemistry. Available at: [Link]
-
Shoolery, J. N. & Rogers, M. T. (1958). Nuclear Magnetic Resonance Spectra of Aryl Difluoromethyl Ethers. Journal of the American Chemical Society. Available at: [Link]
-
Wang, Y. et al. (2021). Regioselective [3+2] Cycloaddition of Di/trifluoromethylated Hydrazonoyl Chlorides with Fluorinated Nitroalkenes: A Facile Access to 3-Di/trifluoroalkyl-5-fluoropyrazoles - Supporting Information. MDPI. Available at: [Link]
-
Campbell, A. D. et al. (2014). Synthesis of 4,4-Difluoro-1H-pyrazole Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. John Wiley & Sons. Available at: [Link]
-
Iowa State University Chemical Instrumentation Facility. (n.d.). NMR Coupling Constants. Retrieved from [Link]
-
Gerig, J. T. (2003). Fluorine NMR. eMagRes. Available at: [Link]
-
PapersFlow. (n.d.). Fluorinated Heterocyclic Compounds: Research Guide & Papers. Retrieved from [Link]
-
Fäcke, T., & Berger, S. (2013). Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds. Journal of Magnetic Resonance. Available at: [Link]
-
Heras, M. et al. (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. RSC Advances. Available at: [Link]
-
Dolbier, W. R. (2009). An Overview of Fluorine NMR. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Table 2. 1 H-NMR (δ-ppm) and IR (Cm -1 ) spectra of some 2-11 derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... Retrieved from [Link]
-
Al-Jibouri, M. N. (2013). Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. Available at: [Link]
-
INTERANTIONAL JOURNAL OF SCIENTIFIC RESEARCH IN ENGINEERING AND MANAGEMENT. (2025). Difluoromethylation of N-Pyrazole Using 1-Chloro-1, 1-Difluoromethane Under Mild Condition. ResearchGate. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. biophysics.org [biophysics.org]
- 5. Fluorine detected 2D NMR experiments for the practical determination of size and sign of homonuclear F-F and heteronuclear C-F multiple bond J-coupling constants in multiple fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. download.e-bookshelf.de [download.e-bookshelf.de]
Technical Guide: IR Spectral Differentiation of N-CHF2 and Primary Amine Groups
Executive Summary
In modern drug discovery, the
While NMR (
Spectral Characterization: The Core Comparison
The transition from a primary amine to an
Comparative Band Assignment Table
| Vibrational Mode | Primary Amine ( | Diagnostic Value | |
| N-H Stretching | 3300–3500 cm | Absent (in tertiary products)Single band ~3400 cm | High : Disappearance of doublet is the first sign of conversion. |
| C-F Stretching | Absent | 1050–1350 cm | Critical : The "fingerprint" of the fluorinated group. |
| N-H Scissoring | 1580–1650 cm | Absent | High : Confirms loss of the primary amine character. |
| C-H Stretching | 2800–3000 cm | ~2970–3010 cm | Medium : The C-H bond in CHF |
| C-N Stretching | 1020–1250 cm | 1100–1300 cm | Low : Overlap with C-F region makes this difficult to assign. |
Detailed Spectral Analysis[1][2]
1. The Primary Amine "Doublet" (Baseline)
The most recognizable feature of a primary amine is the N-H stretching doublet in the high-frequency region (3300–3500 cm
-
Asymmetric Stretch (
): Higher wavenumber (~3400–3500 cm ). -
Symmetric Stretch (
): Lower wavenumber (~3300–3400 cm ). -
Validation: A "scissoring" bending vibration (
) appears at 1580–1650 cm , confirming the primary nature.
2. The
-CHF
Signature (Target)
Upon difluoromethylation, the spectrum changes drastically in the "fingerprint" region:
-
C-F Stretching (
): The C-F bond is highly polar, resulting in intense absorption bands between 1000 and 1400 cm . For the -CHF group, these often appear as a complex set of bands due to coupling with the C-N vibration and rotational isomerism. Expect strong peaks around 1080–1150 cm and 1200–1350 cm . -
CHF
C-H Stretch: Unlike standard alkyl C-H stretches (<3000 cm ), the electron-withdrawing fluorine atoms stiffen the C-H bond, often shifting it to ~3000 cm or slightly above. This can sometimes be seen as a weak shoulder on the main alkyl C-H envelope.
Experimental Protocol: Maximizing Resolution
To reliably distinguish these bands, the experimental setup must account for the high intensity of C-F stretches (which can cause detector saturation) and the subtlety of the CHF
Protocol: Attenuated Total Reflectance (ATR) Optimization
-
Crystal Selection: Use a Diamond or ZnSe ATR crystal. Diamond is preferred for its durability and chemical resistance to fluorinated amines.
-
Sample Preparation:
-
Liquids: Place 10-20
L directly on the crystal. Ensure no air bubbles are trapped. -
Solids: Clamp with high pressure to ensure intimate contact.
-
-
Scan Parameters:
-
Resolution: Set to 2 cm
(standard is 4 cm ) to resolve the complex splitting in the C-F region. -
Scans: Accumulate 32–64 scans to improve the Signal-to-Noise ratio (SNR) for the weak CHF
C-H stretch.
-
-
Baseline Correction: Apply an automatic baseline correction, specifically focusing on the 2800–3500 cm
region to clearly define the presence/absence of N-H bands.
Diagnostic Workflow
The following decision tree provides a logical path for assigning the spectrum of a reaction product suspected to be an
Figure 1: Logical decision tree for distinguishing Primary Amines from Secondary/Tertiary N-CHF2 derivatives using IR spectral features.
Performance Comparison: IR vs. Alternatives
While IR is powerful, it is part of a broader analytical toolkit. Below is an objective comparison of its utility against NMR and Mass Spectrometry for this specific application.
| Feature | IR Spectroscopy | Mass Spectrometry (LC-MS) | |
| Speed | Instant (<1 min) | Slow (10-30 min prep + scan) | Fast (2-5 min) |
| Specificity | Medium : Functional group ID.[1] Good for C-F presence, but complex region. | High : Definitive structural proof. Distinct shifts for | High : Molecular weight confirmation. |
| Quantification | Low/Medium : Requires calibration curves. | High : Direct molar ratio via integration. | Medium : Ionization variance. |
| In-Situ Monitoring | Excellent : Via ReactIR probes. | Difficult (requires flow cell). | Difficult (requires sampling). |
| Cost per Scan | Low | High (Solvents, tubes, cryogens) | Medium |
Expert Insight: Use IR for real-time reaction monitoring (disappearance of the 1600 cm
References
-
LibreTexts Chemistry. (2023). Infrared Spectra of Some Common Functional Groups: Amines. [Link]
-
Specac. (n.d.). Interpreting Infrared Spectra: Amines and Fluorinated Compounds. [Link]
-
Pianca, M., et al. (1999).[2] End groups in fluoropolymers: Characterization of difluoromethyl groups. Journal of Fluorine Chemistry, 95(1-2), 71-84.[2] (Source confirms C-H stretch of -CF2H group near 3000 cm-1)[2]
-
University of Colorado Boulder. (n.d.). IR Spectroscopy Tutorial: Amines. [Link]
-
Reiher, C. A., et al. (2024). Access to N-Difluoromethyl Amides, (Thio)Carbamates, Ureas, and Formamides. Journal of the American Chemical Society. [Link]
Sources
Comparative biological activity of difluoromethyl pyrazole vs methyl pyrazole analogs
[1][2]
Executive Summary: The "Lipophilic Hydrogen Bond Donor" Paradigm
In the optimization of pyrazole-based pharmacophores, the substitution of a methyl group (
While the methyl group acts as a classic hydrophobic spacer, the difluoromethyl group functions as a lipophilic hydrogen bond donor . The highly polarized
Part 1: Physicochemical & Mechanistic Comparison
The biological superiority of
Comparative Properties Table[3]
| Feature | Methyl Pyrazole ( | Difluoromethyl Pyrazole ( | Impact on Bioactivity |
| H-Bond Acidity ( | |||
| Lipophilicity ( | Baseline | ||
| Metabolic Liability | High (Benzylic oxidation) | Low (C-F bond strength: | Blocks rapid clearance via CYP450 oxidation at the |
| Steric Bulk (Van der Waals) | Slight increase in bulk; usually tolerated in pockets accommodating methyl groups. |
The Mechanistic Switch: Interactions
The defining advantage of the
-
Methyl Group: Interactions are purely hydrophobic/Van der Waals.
-
Difluoromethyl Group: The fluorine atoms withdraw electron density, rendering the geminal proton acidic. This proton can engage in "activated" hydrogen bonding with protein carbonyls (e.g., backbone amides), often boosting binding affinity (
or ) by 10-fold or more compared to the methyl analog.
Figure 1: Mechanistic divergence between methyl and difluoromethyl pyrazoles in protein binding and metabolic stability.
Part 2: Case Studies in Biological Activity
Agrochemicals: The SDHI Fungicide Revolution
The most prominent validation of
-
The Comparison: Early SDHIs (e.g., Carboxin) utilized methyl groups. Modern blockbusters like Fluxapyroxad , Bixafen , and Sedaxane exclusively feature the
-difluoromethyl-1-methyl-1H-pyrazole-4-carboxamide core. -
Data Insight:
-
Binding: Crystallographic data reveals the
proton forms a critical hydrogen bond with the carbonyl oxygen of a Tryptophan residue (e.g., Trp173 in S. sclerotiorum SDH). -
Efficacy: The
analogs typically exhibit values in the low nanomolar range ( nM) against key fungal pathogens, whereas methyl analogs often drop to micromolar potency due to the loss of this anchor point.
-
Pharmaceuticals: Kinase Selectivity (JAK/TYK2)
In kinase inhibitor development, replacing a methyl group with
-
Case Study (Compound C-48): In the development of JAK/TYK2 inhibitors, N-difluoromethyl pyrazole moieties demonstrated superior selectivity profiles compared to N-methyl analogs.
-
Mechanism: The polarity of the
group alters the electronic properties of the pyrazole ring, reducing the basicity of the pyrazole nitrogens. This electronic modulation ("fluorine effect") can fine-tune the donor/acceptor capability of the pyrazole in the hinge region of the kinase, differentiating between closely related isoforms (e.g., JAK1 vs JAK2).
Part 3: Experimental Protocols
To validate these differences in your own research, use the following standardized workflows.
Protocol: Synthesis of N-Difluoromethyl Pyrazoles
Direct N-difluoromethylation is challenging due to the weak nucleophilicity of pyrazoles. This protocol uses a phosphonate-based carbene source, avoiding ozone-depleting gases like Freon-22.
Reagents:
-
Substituted Pyrazole substrate (
equiv) -
Diethyl bromodifluoromethylphosphonate (
equiv) -
KOH (
equiv, aq. solution) -
Acetonitrile (MeCN) / Water (
)
Step-by-Step Workflow:
-
Setup: Dissolve the pyrazole substrate in MeCN in a round-bottom flask.
-
Activation: Add the
KOH solution at . -
Addition: Dropwise add diethyl bromodifluoromethylphosphonate. The base generates the difluorocarbene species (
) in situ. -
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC or LC-MS (Look for M+51 mass shift).
-
Workup: Dilute with water, extract with ethyl acetate (
). Wash organics with brine, dry over , and concentrate. -
Purification: Silica gel chromatography. Note:
pyrazoles are less polar than precursors but more polar than analogs.
Protocol: Comparative Metabolic Stability Assay
This assay quantifies the "metabolic blockade" effect of the
Materials:
-
Test Compounds (
mM DMSO stock): Methyl analog vs. analog. -
Liver Microsomes (Human/Rat,
mg/mL). -
NADPH Regenerating System.
Workflow:
-
Incubation: Prepare a reaction mixture containing
test compound and mg/mL microsomes in phosphate buffer (pH 7.4). -
Initiation: Pre-incubate at
for 5 min. Initiate with NADPH. -
Sampling: Aliquot samples at
min. Quench immediately with ice-cold acetonitrile containing internal standard. -
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
-
Calculation: Plot
vs. time.-
Result Interpretation: A significantly longer half-life (
) for the analog confirms the blockade of oxidative metabolism.
-
Part 4: Visualization of Metabolic Pathways
The following diagram illustrates the divergent metabolic fates of the two analogs.
Figure 2: Metabolic liability of methyl pyrazoles vs. the stability of difluoromethyl analogs.
References
-
Zafrani, Y., et al. (2017).[1] "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Journal of Medicinal Chemistry. Link
-
Mao, L., et al. (2018).[2] "Efficient Access to Functionalized N-Difluoromethylpyrazoles." ACS Omega. Link
-
Meanwell, N. A. (2018).[1] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. Link
-
Li, Y., et al. (2025). "Quantifying the ability of the CF2H group as a hydrogen bond donor." Beilstein Journal of Organic Chemistry. Link
-
Glöckner, S., et al. (2013). "Fungicides: Carboxamides." Ullmann's Encyclopedia of Industrial Chemistry. Link
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
